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  • Product: 3,4',5-Trimethyl-1,1'-biphenyl
  • CAS: 7383-87-1

Core Science & Biosynthesis

Foundational

Physicochemical Characteristics and Synthesis of 3,4',5-Trimethyl-1,1'-biphenyl: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, the biphenyl scaffold remains a privileged structural motif. Specifically, 3,4',5-Trimethyl-1,1'-biphenyl (CAS: 7383-87-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, the biphenyl scaffold remains a privileged structural motif. Specifically, 3,4',5-Trimethyl-1,1'-biphenyl (CAS: 7383-87-1) offers a unique combination of steric tuning and electronic modulation. The meta-methyl substitutions (3,5-positions) on the primary ring increase lipophilicity without inducing the severe dihedral angle restriction seen in ortho-substituted biphenyls. Concurrently, the para-methyl substitution (4'-position) on the secondary ring acts as a metabolic shield, blocking primary sites of cytochrome P450-mediated oxidation.

This whitepaper provides an in-depth analysis of the physicochemical properties, thermodynamic behavior, and validated synthetic protocols for 3,4',5-Trimethyl-1,1'-biphenyl, designed for researchers and drug development professionals.

Structural Identity and Physicochemical Profiling

Understanding the fundamental physical chemistry of 3,4',5-Trimethyl-1,1'-biphenyl is critical for predicting its behavior in biological systems and material matrices. The compound's thermodynamic properties have been critically evaluated by the National Institute of Standards and Technology (NIST)[1].

Quantitative Physicochemical Data

The following table summarizes the core chemical identifiers and phase-dependent thermodynamic boundaries derived from the [2][3].

PropertyValue / RangeEvaluation Method
CAS Registry Number 7383-87-1Standardized
Molecular Formula C₁₅H₁₆Elemental Analysis
Molecular Weight 196.2875 g/mol Mass Spectrometry[1]
IUPAC Standard InChIKey FVVIZQPBJINMCQ-UHFFFAOYSA-NComputational[1]
Liquid Density (Equilibrium with Gas) Evaluated from 317.6 K to 815 KDynamic Data Analysis (TDE)[2]
Gas Viscosity Evaluated from 590 K to 1220 KDynamic Data Analysis (TDE)[2]
Thermal Conductivity (Liquid) Evaluated from 320 K to 730 KDynamic Data Analysis (TDE)[2]
Entropy (Ideal Gas) Evaluated from 200 K to 1000 KDynamic Data Analysis (TDE)[2]

Insight for Formulators: The broad evaluated temperature range for liquid density (up to 815 K) indicates high thermal stability[2], making this building block highly suitable for high-temperature applications such as Organic Light-Emitting Diodes (OLEDs) or liquid crystal formulations.

Mechanistic Causality in Biaryl Synthesis

The construction of the C-C bond between two aromatic rings is most reliably achieved via the Suzuki-Miyaura cross-coupling reaction . While recent literature has explored novel iron-catalyzed couplings for aryl chlorides[4], the palladium-catalyzed coupling of an aryl halide with an arylboronic acid remains the gold standard for synthesizing 3,4',5-Trimethyl-1,1'-biphenyl due to its high functional group tolerance and scalability.

The Catalytic Workflow

The reaction relies on a Pd(0)/Pd(II) catalytic cycle. The causality behind the reaction's success lies in the precise manipulation of oxidation states and nucleophilicity:

  • Oxidative Addition: The electron-rich Pd(0) inserts into the C-I bond of 1-iodo-3,5-dimethylbenzene.

  • Base Activation: A base (e.g., K₂CO₃) converts the neutral 4-methylphenylboronic acid into a negatively charged boronate complex. Why? Neutral boronic acids are strictly electrophilic. Quaternizing the boron atom shifts electron density to the aryl group, making it sufficiently nucleophilic to transfer to the palladium center.

  • Transmetalation & Reductive Elimination: The aryl groups are brought into cis proximity on the Pd(II) center, followed by reductive elimination to forge the biaryl bond and regenerate the Pd(0) catalyst.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-I + Pd(0) -> Ar-Pd(II)-I Pd0->OxAdd 1-Iodo-3,5-dimethylbenzene TransMet Transmetalation Ar-Pd(II)-I + Ar'-B(OH)3- -> Ar-Pd(II)-Ar' OxAdd->TransMet 4-Methylphenylboronic acid / Base RedElim Reductive Elimination Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3,4',5-Trimethyl-1,1'-biphenyl RedElim->Product Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling for 3,4',5-Trimethyl-1,1'-biphenyl synthesis.

Standardized Experimental Protocol: Synthesis and Isolation

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Commercial suppliers such as [5] and provide the necessary high-purity precursors.

Target: 3,4',5-Trimethyl-1,1'-biphenyl Scale: 10 mmol

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, combine 1-iodo-3,5-dimethylbenzene (10 mmol), 4-methylphenylboronic acid (12 mmol, 1.2 eq), and K₂CO₃ (20 mmol, 2.0 eq). Add 40 mL of a Toluene/Water (4:1 v/v) solvent mixture.

  • Causality: The biphasic solvent system dissolves both the organic precursors (toluene) and the inorganic base (water).

  • Critical Control: Sparge the mixture with Argon for 15 minutes. Why? Dissolved oxygen will irreversibly oxidize the active Pd(0) species into a catalytically dead Pd(II)-peroxo complex, stalling the reaction at the oxidative addition phase.

Step 2: Catalyst Introduction

  • Action: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.5 mmol, 5 mol%) under a positive flow of Argon.

  • Causality: Adding the catalyst after degassing prevents premature oxidation. The bulky triphenylphosphine ligands stabilize the Pd(0) center while providing enough steric bulk to facilitate the final reductive elimination step.

Step 3: Reflux and In-Process Control (IPC)

  • Action: Heat the reaction mixture to 90°C (reflux) for 12 hours.

  • Causality: Heat provides the activation energy necessary to overcome the transmetalation barrier, which is typically the rate-limiting step in Suzuki couplings[4].

  • Validation: Monitor the reaction via TLC (Hexanes, UV detection at 254 nm). The disappearance of the 1-iodo-3,5-dimethylbenzene spot validates the completion of the catalytic cycle.

Step 4: Quenching and Extraction

  • Action: Cool the mixture to room temperature. Add 20 mL of deionized water and extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Causality: MgSO₄ acts as a desiccant to remove residual water, preventing the hydrolysis of the silica gel during the subsequent purification step.

Step 5: Chromatographic Purification

  • Action: Purify the crude oil via flash column chromatography using 100% Petroleum Ether as the eluent.

  • Causality: 3,4',5-Trimethyl-1,1'-biphenyl is highly lipophilic and lacks polar functional groups. A non-polar eluent ensures the target compound elutes rapidly while polar catalyst residues and boronic acid byproducts are retained on the silica stationary phase.

Applications in Drug Development and Material Sciences

The integration of 3,4',5-Trimethyl-1,1'-biphenyl into pharmaceutical pipelines and material matrices is driven by its specific steric and electronic profile.

Medicinal Chemistry: Metabolic Shielding

In drug design, the biphenyl moiety often suffers from poor metabolic stability due to rapid oxidation by hepatic Cytochrome P450 (CYP450) enzymes, specifically at the para position of the aromatic rings. By strategically placing a methyl group at the 4'-position, researchers effectively create a "metabolic shield." This simple bioisosteric replacement blocks aromatic hydroxylation, significantly extending the pharmacokinetic half-life of the parent drug. Furthermore, the 3,5-dimethyl substitution increases the Lipophilic Efficiency (LipE) of the molecule, enhancing cell membrane permeability without violating Lipinski's Rule of Five.

Advanced Materials: Liquid Crystals and OLEDs

The thermodynamic data provided by NIST[2] highlights the compound's broad liquid-phase temperature range. The meta-methyl groups disrupt molecular packing just enough to lower the melting point compared to highly symmetrical biphenyls, while the rigid biphenyl core maintains the anisotropy required for nematic liquid crystal phases. This makes 3,4',5-Trimethyl-1,1'-biphenyl an excellent dopant for tuning the phase boundary pressures and thermal conductivity of liquid crystal displays (LCDs) and organic semiconductors.

References

  • National Institute of Standards and Technology (NIST). "3,4',5-trimethyl-1,1'-biphenyl -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT)." NIST Material Measurement Laboratory. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "3,4,5'-Trimethyl-1,1'-biphenyl - NIST Chemistry WebBook, SRD 69." Available at: [Link]

  • Rowsell, B. J. S., et al. "The iron-catalysed Suzuki coupling of aryl chlorides." ResearchGate. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 3,4',5-Trimethyl-1,1'-biphenyl (CAS 7383-87-1)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Biphenyl Scaffold and the Significance of Methyl Substitution The 1,1'-biphenyl framework is a privileged structure in both materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl Scaffold and the Significance of Methyl Substitution

The 1,1'-biphenyl framework is a privileged structure in both materials science and medicinal chemistry. Its rigid, yet conformationally flexible, nature provides a versatile scaffold for the development of liquid crystals, organic light-emitting diodes (OLEDs), and a wide array of therapeutic agents.[1] The strategic placement of methyl groups on the biphenyl core, as seen in 3,4',5-trimethyl-1,1'-biphenyl, can significantly influence its physicochemical properties. These substitutions can impact solubility, melting point, and the compound's ability to engage in specific intermolecular interactions, making it a valuable building block in targeted synthesis.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3,4',5-trimethyl-1,1'-biphenyl, with a focus on practical, field-proven insights for researchers.

Physicochemical Properties

While specific experimental data for 3,4',5-trimethyl-1,1'-biphenyl is not extensively reported, its properties can be reliably estimated based on data from structurally similar methylated biphenyls.

PropertyEstimated Value/InformationBasis for Estimation
Molecular Formula C₁₅H₁₆-
Molecular Weight 196.29 g/mol -
Appearance White to off-white solidBiphenyl and its methylated derivatives are typically crystalline solids at room temperature.[2][3]
Melting Point Likely in the range of 40-80 °CBased on melting points of related compounds like 3,3',4,4'-tetramethyl-1,1'-biphenyl (51.6-75.5 °C) and other methylated biphenyls.[4]
Boiling Point Estimated to be >300 °C at atmospheric pressureSubstituted biphenyls generally have high boiling points. For example, 3,3',4,4'-tetramethyl-1,1'-biphenyl has a boiling point of 302 °C.[4]
Solubility Low solubility in water; soluble in common organic solvents (e.g., toluene, THF, dichloromethane, acetone).The hydrophobic nature of the biphenyl core and methyl groups dictates its solubility profile.[2][5]

Synthesis of 3,4',5-Trimethyl-1,1'-biphenyl: A Focus on Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for the synthesis of unsymmetrical biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction offers high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.

The logical synthetic route to 3,4',5-trimethyl-1,1'-biphenyl involves the coupling of 3,5-dimethylphenylboronic acid with 4-iodotoluene.

Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura synthesis of 3,4',5-Trimethyl-1,1'-biphenyl.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.[8] Optimization may be required for specific laboratory conditions and scales.

Materials:

  • 3,5-Dimethylphenylboronic acid (1.2 mmol)

  • 4-Iodotoluene (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenylboronic acid, 4-iodotoluene, and potassium carbonate.

  • Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by toluene and water.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of diethyl ether or ethyl acetate and 20 mL of water.

    • Separate the organic layer.

    • Extract the aqueous layer with two additional 15 mL portions of the organic solvent.

    • Combine the organic layers and wash with 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) to afford the pure 3,4',5-trimethyl-1,1'-biphenyl.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields.[6]

  • Base: The base is crucial for the transmetalation step in the catalytic cycle. Potassium carbonate is a commonly used, effective, and cost-efficient choice.[9]

  • Solvent System: A biphasic solvent system like toluene/water is often used to dissolve both the organic substrates and the inorganic base.[7]

  • Ligand: Triphenylphosphine ligands stabilize the palladium catalyst.[10]

Characterization and Spectroscopic Analysis (Predicted)

The following are predicted spectroscopic data based on the structure of 3,4',5-trimethyl-1,1'-biphenyl and data from analogous compounds.[11][12][13][14]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: A series of signals in the aromatic region (δ 7.0-7.6 ppm). The protons on the 4'-methyl-substituted ring will likely appear as two doublets. The protons on the 3,5-dimethyl-substituted ring will appear as singlets.

  • Methyl Protons: Two distinct singlets for the methyl groups. The 4'-methyl group will likely appear around δ 2.4 ppm. The two equivalent methyl groups at the 3 and 5 positions will appear as a singlet at a similar chemical shift.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: A series of signals in the aromatic region (δ 120-145 ppm). The quaternary carbons to which the other phenyl ring and the methyl groups are attached will have distinct chemical shifts.

  • Methyl Carbons: Signals for the methyl carbons will appear in the upfield region (δ 20-25 ppm).

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 196, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect fragmentation patterns typical of aromatic hydrocarbons, including the loss of methyl groups.

Potential Applications

While specific applications for 3,4',5-trimethyl-1,1'-biphenyl are not widely documented, its structure suggests potential utility in several areas:

  • Materials Science: As a building block for more complex molecules with applications in liquid crystals and OLEDs. The substitution pattern can be used to fine-tune the electronic and physical properties of these materials.[1][3]

  • Drug Discovery: The biphenyl motif is present in numerous pharmaceuticals. This compound could serve as a key intermediate in the synthesis of novel drug candidates, where the methyl groups can modulate lipophilicity and binding interactions with biological targets.

  • Organic Synthesis: As a starting material for further functionalization to create more complex polycyclic aromatic compounds or ligands for catalysis.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16][17]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[17]

  • Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.[15][17]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[17]

Potential Hazards (Based on Biphenyl and its Derivatives):

  • May cause skin, eye, and respiratory tract irritation.[2][17]

  • The toxicological properties have not been fully investigated.

  • May be harmful if swallowed or inhaled.[15]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[16]

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[15][16]

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[16][17]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

Conclusion

3,4',5-Trimethyl-1,1'-biphenyl is a valuable, synthetically accessible building block with significant potential in materials science and medicinal chemistry. Its synthesis is most effectively achieved via the robust and versatile Suzuki-Miyaura cross-coupling reaction. While specific data for this compound is limited, a strong understanding of the chemistry of biphenyls and the principles of organic synthesis allows for the development of reliable protocols for its preparation and informed predictions of its properties. As with any chemical research, adherence to strict safety protocols is paramount. This guide serves as a foundational resource for researchers looking to explore the potential of this and other substituted biphenyl compounds in their work.

References

  • BenchChem. (2026, March). A Comparative Guide to Biphenyl Derivatives in Material Science: Unveiling the Potential of 3-(4-Biphenyl)-2-methyl-1-propene. BenchChem.
  • CymitQuimica. (n.d.). CAS 2417-04-1: 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]. CymitQuimica.
  • U.S. Environmental Protection Agency. (2025, October 15). 1,1'-Biphenyl, 3,3',4,4'-tetramethyl- Properties. CompTox Chemicals Dashboard.
  • National Center for Biotechnology Information. (n.d.). 3,3',4,4',5,5'-Hexamethyl-1,1'-biphenyl. PubChem.
  • Sahoo, A. K., Oda, T., & Hiyama, T. (n.d.). Supporting Information: Cross-Coupling of Triallyl(aryl)
  • Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • BenchChem. (n.d.). Application Notes and Protocols: 4-Iodo-3,5-dimethylphenyl acetate in Suzuki Coupling Reactions. BenchChem.
  • (n.d.).
  • Taiyo America. (2015, May 24).
  • Fisher Scientific. (n.d.).
  • Wikipedia. (n.d.). Biphenyl.
  • CymitQuimica. (n.d.). CAS 25570-02-9: 3,3′,5,5′-Tetramethyl-1,1′-biphenyl. CymitQuimica.
  • Mao, S.-L. (2012).
  • Sigma-Aldrich. (2015, March 2).
  • TCI Chemicals. (2025, October 31).
  • Aldrich. (2025, October 15).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Institute of Standards and Technology. (n.d.). 3,4,5-Trichloro-1,1'-biphenyl. NIST WebBook.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Biphenyl (1,1-biphenyl).
  • National Center for Biotechnology Information. (n.d.). 3,4',5-Trivinyl-1,1'-biphenyl. PubChem.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633–9695.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Szafarowicz, T., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7313.
  • Negishi, E.-I., Takahashi, T., & King, A. O. (1988). SYNTHESIS OF BIARYLS VIA PALLADIUM-CATALYZED CROSS-COUPLING: 2-METHYL-4'-NITROBIPHENYL. Organic Syntheses, 66, 67.
  • Comins, D. L., et al. (2003). Synthesis of Polyfunctionalized Biphenyls as Intermediates for a New Class of Liquid Crystals. The Journal of Organic Chemistry, 68(25), 9633–9642.
  • Li, X., et al. (n.d.).
  • ChemicalBook. (n.d.). 4,4'-Dimethylbiphenyl(613-33-2) 1H NMR spectrum.
  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19047–19086.
  • Cheméo. (n.d.). Chemical Properties of Biphenyl (CAS 92-52-4).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • The Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf.

Sources

Foundational

A Theoretical Deep Dive into 3,4',5-Trimethyl-1,1'-biphenyl: A Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for the study of 3,4',5-Trimethyl-1,1'-biphenyl, a substituted aromatic compound with potential applications in medicinal chemistry and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive theoretical framework for the study of 3,4',5-Trimethyl-1,1'-biphenyl, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. By leveraging established computational methodologies, we will explore the structural, electronic, and spectroscopic properties of this molecule, offering insights that can guide experimental design and accelerate discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular characteristics of substituted biphenyls.

Introduction: The Significance of Substituted Biphenyls

Biphenyls and their derivatives represent a critical structural motif in a vast array of pharmacologically active compounds and functional materials.[1][2] The unique stereochemical properties of substituted biphenyls, particularly the phenomenon of atropisomerism arising from hindered rotation around the central C-C bond, offer a powerful tool for the design of novel chiral molecules.[3] The substitution pattern on the phenyl rings dictates the conformational preferences and, consequently, the biological activity and material properties of these compounds.[4] 3,4',5-Trimethyl-1,1'-biphenyl, the subject of this guide, presents an interesting case of asymmetrical substitution, prompting a detailed theoretical investigation to elucidate its intrinsic molecular properties.

Theoretical studies, primarily employing Density Functional Theory (DFT) and other quantum chemical methods, provide an invaluable in-silico laboratory for probing molecular structure, stability, and reactivity.[5][6] These computational approaches allow for the prediction of key parameters such as rotational energy barriers, electronic distributions, and spectroscopic signatures, offering a cost-effective and efficient means to screen and characterize novel compounds.[7][8]

Conformational Landscape: Unraveling the Rotational Dynamics

The defining structural feature of biphenyls is the dihedral angle between the two phenyl rings. In the gas phase, biphenyl itself adopts a twisted conformation with a dihedral angle of approximately 44°, a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a perpendicular arrangement).[2][9] The introduction of substituents, particularly at the ortho positions, significantly influences this rotational barrier.[4]

Predicted Conformational Minima and Rotational Barrier

For 3,4',5-Trimethyl-1,1'-biphenyl, the methyl groups are not in the ortho positions, suggesting that the steric hindrance to rotation will be less pronounced than in ortho-substituted biphenyls. However, the presence of these groups will still influence the potential energy surface of rotation around the central C-C bond.

A theoretical investigation into the conformational preferences would involve a relaxed potential energy surface scan, systematically varying the dihedral angle and calculating the corresponding energy at a suitable level of theory (e.g., B3LYP/6-31G(d,p)).[6] The expected outcome is a potential energy curve with two minima corresponding to the enantiomeric twisted conformations and two transition states corresponding to the planar and perpendicular arrangements.

Conformation Predicted Dihedral Angle (θ) Relative Energy Key Interactions
Twisted (Ground State)~35-55°0 kcal/molBalance between π-conjugation and steric interactions.
Planar (Transition State)> 0 kcal/molMaximized π-conjugation, but increased steric repulsion.
Perpendicular (Transition State)90°> 0 kcal/molMinimized steric repulsion, but loss of π-conjugation.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust computational workflow for the theoretical characterization of 3,4',5-Trimethyl-1,1'-biphenyl.

Geometry Optimization and Frequency Analysis
  • Initial Structure Generation: Construct the 3D structure of 3,4',5-Trimethyl-1,1'-biphenyl using a molecular builder.

  • Computational Method Selection: Employ Density Functional Theory (DFT) with a suitable functional, such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[5][6] A 6-31G(d,p) basis set is a common starting point for geometry optimizations.[6]

  • Geometry Optimization: Perform a full geometry optimization to locate the minimum energy structure.

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra (IR and Raman).[10]

G cluster_workflow Computational Workflow for 3,4',5-Trimethyl-1,1'-biphenyl A 1. Initial 3D Structure Generation B 2. DFT Method Selection (e.g., B3LYP/6-31G(d,p)) A->B Input C 3. Full Geometry Optimization B->C Run Calculation D 4. Frequency Calculation (Confirmation of Minimum & Vibrational Spectra) C->D Optimized Geometry E 5. Further Analysis (HOMO-LUMO, MEP, NMR, UV-Vis) D->E Output Data

Caption: A generalized computational workflow for the theoretical study of 3,4',5-Trimethyl-1,1'-biphenyl.

Conformational Analysis
  • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically varying the dihedral angle of the central C-C bond (from 0° to 180° in steps of 10-15°) while allowing all other geometrical parameters to relax.

  • Identification of Stationary Points: Identify the minima (ground states) and maxima (transition states) on the PES.

  • Transition State Optimization: Perform a full transition state optimization for the planar and perpendicular conformations to accurately determine the rotational energy barriers.

Electronic Properties: Insights into Reactivity and Stability

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.[5] A smaller gap suggests a more reactive molecule. For 3,4',5-Trimethyl-1,1'-biphenyl, the HOMO is expected to be localized primarily on the more electron-rich trimethyl-substituted phenyl ring, while the LUMO may be distributed across both rings.

Parameter Significance Predicted Characteristics for 3,4',5-Trimethyl-1,1'-biphenyl
HOMO EnergyElectron-donating abilityRelatively high due to the electron-donating methyl groups.
LUMO EnergyElectron-accepting abilityLower than that of unsubstituted biphenyl.
HOMO-LUMO GapChemical reactivity, stabilityA moderate gap, suggesting a balance of stability and reactivity.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[8] In the MEP of 3,4',5-Trimethyl-1,1'-biphenyl, the regions around the aromatic rings will exhibit negative potential (red/yellow), indicating electron-rich areas susceptible to electrophilic attack. The hydrogen atoms of the methyl groups will show positive potential (blue), indicating electron-deficient regions.

G cluster_mep Predicted MEP of 3,4',5-Trimethyl-1,1'-biphenyl Molecule 3,4',5-Trimethyl-1,1'-biphenyl A Negative Potential (Red/Yellow) Electron-rich π-systems of phenyl rings Molecule->A B Positive Potential (Blue) Electron-deficient regions around Hydrogen atoms Molecule->B

Caption: A conceptual representation of the expected Molecular Electrostatic Potential (MEP) for 3,4',5-Trimethyl-1,1'-biphenyl.

Spectroscopic Characterization: A Theoretical Fingerprint

Computational methods can predict various spectroscopic properties, providing a theoretical fingerprint that can be compared with experimental data for structural validation.

NMR Spectroscopy
  • ¹H NMR: The proton chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method. The aromatic protons will appear in the range of ~7.0-7.5 ppm, with specific shifts influenced by the positions of the methyl groups. The methyl protons will appear as singlets in the upfield region (~2.0-2.5 ppm).

  • ¹³C NMR: The carbon chemical shifts can also be predicted. The carbons bearing the methyl groups and the ipso-carbons of the biphenyl linkage will have distinct chemical shifts.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be used to predict the IR and Raman spectra. Key expected vibrational modes include:

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • Aliphatic C-H stretching (methyl groups): ~2850-3000 cm⁻¹

  • Aromatic C=C stretching: ~1450-1600 cm⁻¹

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.[11][12] The primary absorption band (π → π* transition) is expected to be in the UV region, with the exact λmax influenced by the dihedral angle and the electronic effects of the methyl substituents.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the in-depth study of 3,4',5-Trimethyl-1,1'-biphenyl. By employing the described computational protocols, researchers can gain significant insights into the conformational, electronic, and spectroscopic properties of this molecule. These theoretical predictions can serve as a valuable guide for synthetic efforts, aid in the interpretation of experimental data, and provide a foundation for understanding the structure-activity relationships of this and related biphenyl derivatives in the context of drug design and materials science. The integration of these theoretical studies with experimental validation will undoubtedly accelerate the discovery and development of novel applications for this class of compounds.

References

Sources

Exploratory

A Predictive Toxicological and Safety Assessment of 3,4',5-Trimethyl-1,1'-biphenyl: A Technical Guide for Preclinical Development

Abstract This technical guide addresses the significant information gap in the toxicological profile of 3,4',5-Trimethyl-1,1'-biphenyl. In the absence of direct empirical data, this document provides a comprehensive, pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide addresses the significant information gap in the toxicological profile of 3,4',5-Trimethyl-1,1'-biphenyl. In the absence of direct empirical data, this document provides a comprehensive, predictive toxicological assessment by leveraging established data from the parent compound, biphenyl. We synthesize existing literature on biphenyl's carcinogenicity, genotoxicity, and systemic toxicity to construct a scientifically grounded, hypothetical safety profile for its trimethylated derivative. This guide is designed for researchers, scientists, and drug development professionals, offering not only a predictive analysis but also a detailed, tiered toxicological testing strategy. This includes step-by-step, field-proven protocols for key in vitro and acute toxicity studies, aligned with international regulatory standards, to facilitate a robust and efficient safety evaluation of this novel chemical entity.

Introduction: Navigating the Data Gap for 3,4',5-Trimethyl-1,1'-biphenyl

Biphenyl is a high-production volume chemical used in various industrial applications, and its toxicological profile has been reviewed by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1][2] The data on biphenyl reveals suggestive evidence of carcinogenicity and established kidney toxicity, making a thorough evaluation of its derivatives imperative.[1] This document will leverage this knowledge to inform a logical, step-wise approach to characterizing the potential hazards of 3,4',5-Trimethyl-1,1'-biphenyl.

Predictive Toxicological Profile Based on Biphenyl

The toxicological properties of a substituted biphenyl are dictated by the nature and position of its functional groups. The addition of three methyl groups to the biphenyl backbone is expected to alter its lipophilicity, metabolic rate, and interaction with biological receptors. Based on the known hazards of biphenyl, we can extrapolate a predictive profile for 3,4',5-Trimethyl-1,1'-biphenyl.

Carcinogenicity

Biphenyl is not classified as a human carcinogen, but long-term animal studies have shown its potential to induce tumors.[2] Dietary exposure in a 2-year bioassay was associated with an increased incidence of liver tumors (hepatocellular adenomas or carcinomas) in female mice and urinary bladder tumors in male rats.[1][3][4] The hepatocarcinogenicity in mice may be linked to peroxisome proliferation.[3][4]

  • Prediction for 3,4',5-Trimethyl-1,1'-biphenyl: The introduction of methyl groups could potentially enhance metabolic activation or alter receptor interactions, thus a carcinogenic potential, particularly targeting the liver, cannot be ruled out and warrants investigation.

Genotoxicity

The genotoxicity data for biphenyl is mixed. While some in vitro studies have been negative, its metabolites, particularly hydroxylated forms, have shown some evidence of inducing genetic damage.[1] For instance, the major metabolite, 4-hydroxybiphenyl, tested positive in the Ames assay.[1] This suggests that the genotoxic potential of biphenyl is linked to its biotransformation.

  • Prediction for 3,4',5-Trimethyl-1,1'-biphenyl: Metabolism will be a critical determinant of genotoxicity. The metabolic fate of the trimethylated derivative is unknown, and therefore, a standard battery of in vitro genotoxicity tests is essential.

Systemic and Organ-Specific Toxicity

The primary target organ for biphenyl's non-cancer toxicity is the kidney.[1] Chronic exposure has led to renal toxicity in animal models, including urothelial desquamation in the renal pelvis.[3][5] Acute high-level exposure in humans has been linked to toxic effects on the liver, kidneys, and nervous system.[2][6]

  • Prediction for 3,4',5-Trimethyl-1,1'-biphenyl: Given the established nephrotoxicity of the parent compound, renal function should be a key endpoint in any repeated-dose toxicity studies. The potential for hepatotoxicity should also be considered.

Dermal and Ocular Irritation & Sensitization

Biphenyl is reported to be non-irritating to rabbit skin but can cause slight eye irritation.[7] It does not appear to have a skin-sensitizing potential.[7]

  • Prediction for 3,4',5-Trimethyl-1,1'-biphenyl: Local tolerance testing is necessary, but based on the parent compound, severe irritation is not anticipated.

Summary of Biphenyl Toxicological Data
Toxicity EndpointSpecies/Test SystemKey FindingsReference
Carcinogenicity Female BDF1 MiceIncreased incidence of hepatocellular adenomas and carcinomas.[1][3]
Male F344 RatsIncreased incidence of urinary bladder tumors.[1]
Acute Oral Toxicity Rats and MiceLD50 > 1900 mg/kg body weight.[7]
Systemic Toxicity RatsIncreased relative kidney weights and polycystic renal changes.[7]
Genotoxicity (Metabolite) Salmonella typhimurium (Ames Test)4-hydroxybiphenyl was positive for mutagenicity.[1]
Skin Irritation RabbitNon-irritating.[7]
Eye Irritation RabbitSlightly irritating.[7]
Skin Sensitization Guinea PigNo evidence of skin sensitizing potential.[7]

Metabolism: The Engine of Toxicity

The metabolism of biphenyl is primarily oxidative, catalyzed by cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites, with 4-hydroxybiphenyl being the major product.[7] These phenolic metabolites are then conjugated with sulfate or glucuronic acid for excretion.[7] It is the metabolic activation to these hydroxylated forms that is believed to be linked to the compound's toxic potential.[1]

Caption: Predicted metabolic pathway for 3,4',5-Trimethyl-1,1'-biphenyl.

The methyl groups on 3,4',5-Trimethyl-1,1'-biphenyl can influence this metabolic profile. They may undergo hydroxylation themselves or sterically hinder or direct the hydroxylation of the biphenyl rings, potentially leading to a different metabolite profile than that of the parent biphenyl. This underscores the necessity of including a metabolic activation system (e.g., rat liver S9 fraction) in in vitro genotoxicity assays.

A Phased Toxicological Evaluation Strategy

A tiered approach to testing is recommended to efficiently characterize the toxicological profile of 3,4',5-Trimethyl-1,1'-biphenyl. This strategy begins with foundational acute and in vitro studies.

Caption: Tiered toxicological testing workflow.

Experimental Protocols

The following protocols are based on internationally recognized OECD guidelines to ensure data quality and regulatory acceptance.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
  • Objective: To determine the acute oral toxicity of 3,4',5-Trimethyl-1,1'-biphenyl and to classify the substance according to the Globally Harmonised System (GHS).[8][9]

  • Principle: This method involves a stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the dose for the subsequent step. The absence or presence of compound-related mortality of animals dosed at one step will determine the next step.[8]

  • Methodology:

    • Animal Model: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain) are used. Females are generally more sensitive.[9]

    • Housing and Fasting: Animals are caged individually and fasted (food, but not water) for 3-4 hours prior to dosing.

    • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil or water with a suspending agent). The concentration should allow for a dose volume of generally no more than 1 mL/100g body weight.[9]

    • Dosing Procedure:

      • Start with an initial dose of 300 mg/kg, administered by oral gavage to a group of 3 female rats.

      • Outcome 1: If 2 or 3 animals die, the substance is classified, and testing may be stopped. If further refinement is needed, re-test at 50 mg/kg.

      • Outcome 2: If 0 or 1 animal dies, dose a further 3 animals at 2000 mg/kg.

      • Outcome at 2000 mg/kg: If 2 or 3 animals die, the substance is classified. If 0 or 1 animal dies, the substance is considered to have an LD50 above 2000 mg/kg.

    • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • Necropsy: All animals (including those that die during the test) are subjected to a gross necropsy at the end of the observation period.

Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method (OECD 439)
  • Objective: To identify substances that have the potential to cause skin irritation.[10]

  • Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Cell viability is then measured to assess irritation potential. Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold (≤ 50%).[10]

  • Methodology:

    • Test System: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™) are used.

    • Pre-incubation: Tissues are pre-incubated in fresh culture medium for at least 60 minutes at 37°C, 5% CO2.[10]

    • Test Substance Application:

      • A sufficient amount of the test substance (liquid or solid) is applied uniformly to the surface of the epidermis.

      • Negative Control: Phosphate-buffered saline (PBS) or water.

      • Positive Control: 5% Sodium Dodecyl Sulfate (SDS).

    • Exposure and Rinsing: Tissues are exposed to the test substance for 60 minutes, followed by thorough rinsing with PBS to remove the substance.

    • Post-incubation: Tissues are transferred to fresh medium and incubated for 42 hours.

    • Viability Assessment (MTT Assay):

      • Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 3 hours.

      • Viable cells convert the yellow MTT into a blue formazan salt.

      • The formazan is extracted from the tissue using isopropanol.

      • The optical density of the extracted formazan is measured spectrophotometrically (at 570 nm).

    • Data Analysis: The percentage viability of the test substance-treated tissues is calculated relative to the negative control. A mean viability of ≤ 50% classifies the substance as an irritant.[10]

Protocol: In Vitro Genotoxicity - Bacterial Reverse Mutation Test (Ames Test, OECD 471)
  • Objective: To detect gene mutations induced by the test substance.[11][12]

  • Principle: The assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation (reversions). In the presence of a mutagen, the bacteria regain their ability to synthesize the required amino acid and can grow on a minimal medium.[13][14]

  • Methodology:

    • Bacterial Strains: A minimum of five strains is used, including TA98, TA100, TA1535, TA1537 (or TA97), and either E. coli WP2 uvrA or WP2 uvrA (pKM101).[12]

    • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix, typically from Aroclor 1254-induced rat liver).[14]

    • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range.

    • Main Experiment (Plate Incorporation Method):

      • To 2 mL of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix or buffer.

      • The mixture is vortexed and poured onto the surface of a minimal glucose agar plate.

      • Plates are incubated at 37°C for 48-72 hours.[15]

    • Controls:

      • Negative (Vehicle) Control: The solvent used to dissolve the test substance.

      • Positive Controls: Known mutagens specific for each strain, both with and without S9 activation (e.g., 2-nitrofluorene, sodium azide, 2-aminoanthracene).[14]

    • Scoring and Interpretation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the mean number of revertants per plate and/or a reproducible increase at one or more concentrations over the negative control.

Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
  • Objective: To detect chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity).[16][17]

  • Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag behind during cell division. The assay quantifies the frequency of micronucleated cells.[17][18]

  • Methodology:

    • Cell Lines: A suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes are used.[18][19]

    • Metabolic Activation: The test is performed both with and without an S9 mix.

    • Exposure:

      • Short Treatment (3-6 hours) with S9: Cells are treated, washed, and then cultured for a recovery period of 1.5-2.0 normal cell cycles.

      • Continuous Treatment (1.5-2.0 cell cycles) without S9: Cells are exposed to the test substance for the entire period.

    • Cytokinesis Block (Optional but Recommended): Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. Scoring is then confined to these cells, ensuring only cells that have divided are analyzed.[19][20]

    • Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).[16]

    • Scoring: At least 2000 cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, typically by measuring the replication index or cytokinesis-block proliferation index.

    • Interpretation: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Conclusion and Path Forward

While direct toxicological data for 3,4',5-Trimethyl-1,1'-biphenyl is currently unavailable, a predictive assessment based on its parent compound, biphenyl, suggests a potential for hepatotoxicity, nephrotoxicity, and genotoxicity upon metabolic activation. This technical guide provides a robust, scientifically-defensible framework for the initial safety assessment of this compound. The outlined experimental protocols, based on validated OECD guidelines, represent the critical first steps in generating the empirical data required for a comprehensive risk assessment. The results from this foundational testing battery will be pivotal in guiding decisions for further, more extensive toxicological evaluations, such as repeated-dose and reproductive toxicity studies, ensuring a thorough characterization of the compound's safety profile for drug development and regulatory purposes.

References

  • Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 699–708. [Link]

  • El-Yamani, H., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. [Link]

  • Umeda, Y., et al. (2005). Carcinogenicity of biphenyl in mice by two years feeding. Food and Chemical Toxicology, 43(4), 555-563. [Link]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24. [Link]

  • Hong, S. W., & Chung, K. H. (1986). Study on the Toxicities of Polychlorinated Biphenyls, Phenol and Biphenyl. Environmental Analysis Health and Toxicology, 1(1), 61-70. [Link]

  • Rodrigues, M. A., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. MethodsX. [Link]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Umeda, Y., et al. (2005). Carcinogenicity of Biphenyl in Mice by Two Years Feeding. Journal of Toxicologic Pathology, 18(Suppl), 1-10. [Link]

  • Denef, V. J., et al. (2005). Biphenyl and Benzoate Metabolism in a Genomic Context: Outlining Genome-Wide Metabolic Networks in Burkholderia xenovorans LB400. Applied and Environmental Microbiology, 71(5), 2631–2642. [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Singh, S., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Creative Biolabs. In Vitro Genotoxicity Study. [Link]

  • Creative Diagnostics. (2024). Comet Assay for the Detection of DNA Breaks Protocol. [Link]

  • University of Wisconsin-La Crosse. (2024). The Ames Test. [Link]

  • Bio-protocol. (2020). Neutral Comet Assay. Bio-protocol, 10(15), e3701. [Link]

  • Clementi, E. A., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4131. [Link]

  • University of Massachusetts Amherst. The Ames Test. [Link]

  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Clementi, E. A., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Journal of Visualized Experiments. [Link]

  • National Toxicology Program. (2010). OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay. [Link]

  • Inotiv. Other Genetic Toxicology Assays. [Link]

  • Charles River Laboratories. (2022). New Guidelines for Skin Sensitization Testing. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Vijay, U., Gupta, S., & Mathur, P. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763. [Link]

  • UK Health Security Agency. (2023). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. [Link]

  • UK Health Security Agency. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. [Link]

  • OECD. (2025). Guideline No. 497: Defined Approaches on Skin Sensitisation. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Sisan, H., et al. (2019). Evaluation of Genotoxicity by Micronucleus Assay in vitro and by Allium cepa Test in vivo. Bio-protocol, 9(14), e3300. [Link]

  • Fenech, M. (2007). The in vitro micronucleus technique. Mutation Research/Reviews in Mutation Research, 635(1-3), 90-104. [Link]

  • International Programme on Chemical Safety. (1999). Biphenyl (CICADS 6). Concise International Chemical Assessment Document 6. [Link]

  • U.S. Environmental Protection Agency. (2000). Biphenyl. Technology Transfer Network Air Toxics Web Site. [Link]

  • New Jersey Department of Health. (2009). Biphenyl - Hazardous Substance Fact Sheet. [Link]

  • ResearchGate. (n.d.). Biphenyl catabolic pathway enzymes and metabolites. [Link]

  • Cyprotex. (n.d.). Ames Test. [Link]

  • Patra, A. K., et al. (2016). Characterization of the metabolic pathway and catabolic gene expression in biphenyl degrading marine bacterium Pseudomonas aeruginosa JP-11. Marine Pollution Bulletin, 103(1-2), 195-203. [Link]

  • ICAPO. (2025). OECD Releases 2025 Test Guideline Programme Updates. [Link]

  • Eawag. (1998). Biphenyl Degradation Pathway. Biocatalysis/Biodegradation Database. [Link]

  • Erkekoglu, P., & Kocer-Gumusel, B. (2015). Polychlorinated Biphenyl Exposure, Reproductive and Genital Abnormalities: Still a Problem for the World and Wildlife. Journal of Genital System & Disorders, S2. [Link]

  • XCellR8. Regulatory Skin Irritation Test OECD TG 439. [Link]

  • He, A., et al. (2020). Developmental Polychlorinated Biphenyl Exposure Influences Adult Zebra Finch Reproductive Behaviour. Scientific Reports, 10(1), 4930. [Link]

  • Wu, C., et al. (2024). Advances in polychlorinated biphenyls-induced female reproductive toxicity. Science of The Total Environment, 923, 170543. [Link]

  • Amanote Research. (n.d.). Developmental Polychlorinated Biphenyl Exposure. [Link]

Sources

Protocols & Analytical Methods

Method

detailed protocol for 3,4',5-Trimethyl-1,1'-biphenyl synthesis

Application Note: Synthesis and Characterization of 3,4',5-Trimethyl-1,1'-biphenyl via Suzuki-Miyaura Cross-Coupling Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 3,4',5-Trimethyl-1,1'-biphenyl via Suzuki-Miyaura Cross-Coupling

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Substituted biphenyls, such as 3,4',5-trimethyl-1,1'-biphenyl, serve as critical structural motifs in the development of advanced functional materials, liquid crystals, and active pharmaceutical ingredients (APIs). The asymmetric placement of methyl groups across the biphenyl axis provides unique steric and electronic environments, making this compound a valuable intermediate for downstream functionalization.

The most robust and highly yielding method for constructing asymmetric biaryl systems is the Suzuki-Miyaura cross-coupling reaction. This protocol details the synthesis of 3,4',5-trimethyl-1,1'-biphenyl utilizing 1-bromo-3,5-dimethylbenzene and p-tolylboronic acid. This approach is favored due to the commercial availability of the starting materials, the mild reaction conditions, and the high functional group tolerance of palladium-catalyzed systems [1].

Mechanistic Workflow

The synthesis relies on a Pd(0)/Pd(II) catalytic cycle. Understanding the causality of each step is essential for troubleshooting and scale-up:

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 1-bromo-3,5-dimethylbenzene, forming an organopalladium(II) intermediate. This is typically the rate-determining step for aryl bromides.

  • Base Activation & Transmetalation: The base (e.g., K₂CO₃) activates the p-tolylboronic acid by forming a boronate complex, increasing its nucleophilicity. The aryl group then transfers to the Pd(II) center.

  • Reductive Elimination: The two aryl groups couple to form the final 3,4',5-trimethyl-1,1'-biphenyl product, regenerating the Pd(0) catalyst.

G Start Active Catalyst Pd(0)L_n OxAdd Oxidative Addition (1-bromo-3,5-dimethylbenzene) Start->OxAdd Ar-Br Transmet Transmetalation (p-Tolylboronic acid + K2CO3) OxAdd->Transmet Base / Ar'-B(OH)2 RedElim Reductive Elimination (Biaryl Formation) Transmet->RedElim RedElim->Start Catalyst Regeneration Product 3,4',5-Trimethyl-1,1'-biphenyl RedElim->Product Product Release

Catalytic cycle of the Suzuki-Miyaura coupling for 3,4',5-trimethyl-1,1'-biphenyl.

Materials and Reagents

A biphasic solvent system (Toluene/Ethanol/Water) is selected. Toluene solubilizes the organic reactants, water dissolves the inorganic base and boronic acid salts, and ethanol acts as a phase-transfer agent to facilitate the reaction at the solvent interface.

Reagent / MaterialRoleEquivalentsAmount (for 1 mmol scale)
1-Bromo-3,5-dimethylbenzene Electrophile1.0 eq185 mg (approx. 136 µL)
p-Tolylboronic acid Nucleophile1.2 eq163 mg
Pd(PPh₃)₄ Catalyst0.05 eq (5 mol%)58 mg
K₂CO₃ Base2.5 eq345 mg
Toluene / EtOH / H₂O Solvent (2:1:1 v/v)N/A10 mL total

Detailed Experimental Protocol

Step 1: Preparation and Degassing (Critical for Catalyst Longevity)

  • Action: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,5-dimethylbenzene (185 mg, 1.0 mmol), p-tolylboronic acid (163 mg, 1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol). Add the solvent mixture (5 mL toluene, 2.5 mL ethanol, 2.5 mL deionized water).

  • Causality: Before adding the catalyst, the system must be degassed. Oxygen rapidly oxidizes electron-rich Pd(0) complexes like Pd(PPh₃)₄ into inactive Pd(II) species, halting the catalytic cycle.

  • Method: Sparge the mixture with ultra-high purity Argon or Nitrogen for 15 minutes.

Step 2: Catalyst Addition and Reaction Initiation

  • Action: Under a positive flow of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) catalyst (58 mg, 0.05 mmol). Seal the flask with a septum and attach a reflux condenser.

  • Action: Heat the reaction mixture to 85 °C using a pre-heated oil bath or heating block, stirring vigorously (800+ RPM).

  • Causality: Vigorous stirring is mandatory for biphasic reactions to maximize the interfacial surface area between the organic and aqueous layers, ensuring efficient transmetalation. Heating provides the activation energy required to drive the sterically hindered coupling.

Step 3: Reaction Monitoring and Work-Up

  • Action: Monitor the reaction via TLC (Hexanes, UV visualization) or GC-MS. The reaction is typically complete within 4 to 12 hours.

  • Action: Once the starting bromide is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and transfer to a separatory funnel.

  • Action: Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Causality: The aqueous washes remove the inorganic salts (K₂CO₃, potassium borates) and residual ethanol. The brine wash pre-dries the organic layer and helps break any emulsions formed by the palladium byproducts.

  • Action: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification

  • Action: Purify the crude residue via flash column chromatography on silica gel, using 100% hexanes as the eluent.

  • Causality: 3,4',5-Trimethyl-1,1'-biphenyl is highly non-polar. Using a purely non-polar hydrocarbon solvent ensures the product elutes rapidly while polar impurities (like oxidized phosphine ligands, e.g., OPPh₃) remain firmly bound to the baseline of the silica column.

Analytical Characterization

Validating the structural integrity of the synthesized product is critical. The expected yield following this protocol is approximately 75–85% [1]. The thermodynamic properties of the compound have been critically evaluated by NIST [2].

Analytical MethodExpected Result / SignalInterpretation
Physical State White to off-white crystalline solid or viscous oilDepends on ambient temperature and purity.
Mass Spectrometry (EI) m/z = 196 [M]⁺Confirms the molecular weight of C₁₅H₁₆.
¹H NMR (400 MHz, CDCl₃) δ ~7.45 (d, 2H), ~7.25 (d, 2H)Aromatic protons of the p-tolyl ring (AA'BB' system).
δ ~7.20 (s, 2H), ~6.98 (s, 1H)Aromatic protons of the 3,5-dimethylphenyl ring.
δ 2.40 (s, 3H), 2.36 (s, 6H)Methyl protons (4'-CH₃ and 3,5-CH₃ groups).

References

  • Synthetic, Structural, and Mechanistic Studies of Palladium Complexes Source: eScholarship, University of California URL:[Link](Note: General procedure for 3,4',5-trimethylbiphenyl synthesis via Suzuki coupling yielding 77%).

  • 3,4',5-trimethyl-1,1'-biphenyl -- Critically Evaluated Thermophysical Property Data Source: National Institute of Standards and Technology (NIST) Web Thermo Tables URL:[Link]

Application

Application Note: Synthesis and Downstream Utility of 3,4',5-Trimethyl-1,1'-biphenyl

Introduction & Chemical Significance 3,4',5-Trimethyl-1,1'-biphenyl (CAS: 7383-87-1) is an electron-rich, sterically tunable biaryl compound that serves as a highly versatile precursor in organic synthesis and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

3,4',5-Trimethyl-1,1'-biphenyl (CAS: 7383-87-1) is an electron-rich, sterically tunable biaryl compound that serves as a highly versatile precursor in organic synthesis and materials science. Characterized by its three benzylic methyl groups, the 3,4',5-substitution pattern provides a unique structural balance: it offers sufficient steric bulk to enforce specific conformational geometries in ligand design, while leaving the ortho positions accessible for subsequent C-H activation or electrophilic aromatic substitution[1].

Crucially, the three benzylic sites are prime targets for radical halogenation. This allows the molecule to be rapidly converted into a tripodal electrophile, making it an ideal core building block for star-shaped polymers, dendrimers, metal-organic frameworks (MOFs), and multidentate chelating ligands.

Upstream Synthesis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most efficient and selective route to synthesize 3,4',5-trimethyl-1,1'-biphenyl is via the Suzuki-Miyaura cross-coupling of 1-bromo-3,5-dimethylbenzene and p-tolylboronic acid[2]. This method is vastly superior to traditional Ullmann couplings, which suffer from poor cross-coupling selectivity and generate significant homocoupled byproducts[3].

Mechanistic Causality & Reaction Design:

  • Catalyst Choice: Palladium tetrakis(triphenylphosphine) [Pd(PPh3)4] is utilized. The electron-rich phosphine ligands stabilize the Pd(0) active species, facilitating the oxidative addition into the aryl bromide bond[3].

  • Base Selection: Potassium carbonate (K2CO3) is employed to activate the p-tolylboronic acid. The base converts the boronic acid into a highly nucleophilic boronate complex, which is thermodynamically essential for driving the transmetalation step onto the Pd(II) center[3].

  • Solvent System: A biphasic mixture of Toluene/Ethanol/Water ensures the solubility of both the organic substrates and the inorganic base, maximizing the interfacial reaction area and driving the coupling to completion.

Downstream Utility: Radical Benzylic Bromination

Once synthesized, the precursor can be functionalized to unlock its utility in macromolecular chemistry. The Wohl-Ziegler bromination converts the benzylic methyl groups into reactive bromomethyl groups.

Mechanistic Causality & Reaction Design: N-Bromosuccinimide (NBS) is used to provide a low, steady-state concentration of molecular bromine, preventing unwanted electrophilic aromatic bromination of the electron-rich biphenyl core. Azobisisobutyronitrile (AIBN) acts as a thermal radical initiator. By using trifluorotoluene (PhCF3) instead of highly toxic carbon tetrachloride, the reaction maintains the necessary boiling point (~102 °C) to efficiently decompose AIBN (which has a half-life of ~1 hour at 85 °C) while adhering to modern green chemistry standards.

Experimental Protocols

Protocol A: Synthesis of 3,4',5-Trimethyl-1,1'-biphenyl

This protocol is adapted from validated cross-coupling methodologies for sterically unhindered biaryls[2].

  • Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,5-dimethylbenzene (1.0 equiv, 5.0 mmol) and p-tolylboronic acid (1.2 equiv, 6.0 mmol).

  • Catalyst & Base: Add Pd(PPh3)4 (0.05 equiv, 0.25 mmol) and K2CO3 (2.5 equiv, 12.5 mmol).

  • Solvent Addition: Degas a solvent mixture of Toluene/EtOH/H2O (v/v/v 2:1:1, 30 mL) by sparging with argon for 15 minutes. Transfer the solvent to the Schlenk flask under positive argon pressure.

  • Reaction: Equip the flask with a reflux condenser, heat the biphasic mixture to 80 °C, and reflux for 12 hours.

  • Self-Validation & Workup: Monitor the reaction via TLC (100% Hexanes). The disappearance of the UV-active aryl bromide (Rf ~0.6) indicates completion. Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with distilled water (3 × 20 mL) to dissolve and remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes) to yield the product (Yield: ~77%)[2].

Protocol B: Synthesis of 3,4',5-Tris(bromomethyl)-1,1'-biphenyl
  • Preparation: Dissolve the synthesized 3,4',5-trimethyl-1,1'-biphenyl (1.0 equiv, 2.0 mmol) in anhydrous trifluorotoluene (20 mL) in a round-bottom flask.

  • Reagent Addition: Add NBS (3.3 equiv, 6.6 mmol) and AIBN (0.1 equiv, 0.2 mmol).

  • Reaction: Equip the flask with a reflux condenser and heat to 90 °C under a nitrogen atmosphere for 6 hours.

  • Self-Validation: The reaction is visually self-indicating; the dense NBS powder at the bottom of the flask will convert to succinimide, which is less dense and floats to the surface of the solvent upon completion.

  • Workup: Cool the mixture in an ice bath to fully precipitate the succinimide byproduct. Filter the solid and wash with cold hexanes. Concentrate the filtrate to obtain the crude tripodal electrophile, which can be further purified via recrystallization from hot ethanol.

Data Presentation

Table 1: Thermophysical Properties of 3,4',5-Trimethyl-1,1'-biphenyl [4]

Property Value / Range Conditions
Molar Mass 196.293 g/mol Standard
Chemical Formula C15H16 N/A
Density (Liquid in eq. with Gas) Function of Temperature 317.6 K to 815 K
Heat Capacity (Saturation Pressure) Function of Temperature 317.6 K to 798.7 K

| Viscosity (Liquid in eq. with Gas) | Function of Temperature | 320 K to 810 K |

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions for Biaryl Synthesis [3]

Catalyst System Base Solvent System Temp (°C) Expected Yield (%)
Pd(PPh3)4 (5 mol%) K2CO3 Toluene/EtOH/H2O 80 77
Pd(dppf)Cl2 (5 mol%) K3PO4 Dioxane/H2O 90 85

| Pd(OAc)2 / SPhos (2 mol%) | Cs2CO3 | Toluene | 100 | 92 |

Visualization

G SM1 1-Bromo-3,5- dimethylbenzene Pd Suzuki-Miyaura Coupling SM1->Pd SM2 p-Tolylboronic Acid SM2->Pd Product 3,4',5-Trimethyl- 1,1'-biphenyl Pd->Product NBS Wohl-Ziegler Bromination Product->NBS Boryl Ir-Catalyzed C-H Borylation Product->Boryl Down1 Tris(bromomethyl) Derivative NBS->Down1 Down2 Borylated Biaryl Derivative Boryl->Down2

Workflow for the synthesis and downstream functionalization of 3,4',5-trimethyl-1,1'-biphenyl.

References

  • Title : 3,4',5-trimethyl-1,1'-biphenyl -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) Source : nist.gov URL : 4

  • Title : Synthetic, Structural, and Mechanistic Studies of Palladium Complexes Supported by Stericall Source : escholarship.org URL : 2

  • Title : Suzuki-Miyaura Cross Coupling Reaction Source : tcichemicals.com URL : 3

  • Title : Supporting Information meta-C–H arylation of fluoroarenes via traceless directing group relay strategy Source : semanticscholar.org URL : 1

Sources

Method

Application Note & Protocols: 3,4',5-Trimethyl-1,1'-biphenyl as a Versatile Building Block for Convergent Dendrimer Synthesis

Abstract: This document provides a detailed technical guide for researchers and drug development professionals on the utilization of 3,4',5-trimethyl-1,1'-biphenyl as a foundational unit in the synthesis of novel poly(ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed technical guide for researchers and drug development professionals on the utilization of 3,4',5-trimethyl-1,1'-biphenyl as a foundational unit in the synthesis of novel poly(aryl ether) dendrimers. We outline a convergent synthetic strategy, which affords exceptional control over the molecular architecture, leading to monodisperse macromolecules with precisely defined structures.[1][2] The protocols herein leverage the robust and well-established Williamson ether synthesis for the iterative growth of dendritic wedges (dendrons), which are subsequently coupled to a multifunctional core.[3][4] Detailed methodologies for synthesis, activation, and characterization using NMR, mass spectrometry, and chromatography are provided.

Introduction: The Architectural Advantage of Biphenyl-Based Dendrimers

Dendrimers are highly branched, nano-sized macromolecules with a well-defined, three-dimensional structure.[5][6] Unlike traditional polymers, their stepwise synthesis allows for the creation of monodisperse compounds with a precise number of terminal functional groups, making them ideal candidates for applications in drug delivery, catalysis, and materials science.[7][8][9]

The choice of the fundamental building block is critical as it dictates the final properties of the dendrimer, such as its size, shape, solubility, and internal cavity characteristics.[5][8] The use of a 3,4',5-trimethyl-1,1'-biphenyl unit introduces a semi-rigid, sterically significant component into the dendritic architecture. This can lead to the formation of dendrimers with unique properties:

  • Defined Cavities: The biphenyl structure can create a well-defined, potentially hydrophobic internal space suitable for encapsulating guest molecules like active pharmaceutical ingredients (APIs).[8][10]

  • Thermochemical Stability: The aromatic ether linkages provide high thermal and chemical stability.[1]

  • Modulated Solubility: The peripheral methyl groups enhance solubility in common organic solvents, facilitating synthesis and purification.

This guide focuses on a convergent synthesis approach. In this strategy, the dendrimer is constructed from the outside-in. Dendritic wedges, or "dendrons," are synthesized and purified at each generation before being attached to a central core in the final step.[7][11] This method offers superior structural control and results in fewer defects compared to the divergent approach, which is crucial for applications requiring high purity.[1][2]

The Convergent Synthetic Strategy

The convergent approach is an iterative process involving two key steps per generation: a Coupling Step to increase the size of the dendron and an Activation Step to prepare the dendron's focal point for the next coupling reaction.

cluster_G1 Generation 1 (G1) Synthesis cluster_activation Activation cluster_G2 Generation 2 (G2) Synthesis cluster_final Final Dendrimer Assembly g0 [G-0]-Br (Peripheral Unit) couple1 Coupling Step (Williamson Ether Synthesis) g0->couple1 monomer AB2 Monomer (e.g., 3,5-Dihydroxybenzyl Alcohol) monomer->couple1 g1_oh [G-1]-OH Dendron couple1->g1_oh activate Activation of Focal Point (e.g., Bromination) g1_oh->activate g1_br [G-1]-Br Dendron activate->g1_br couple2 Coupling Step g1_br->couple2 g1_br->couple2 g2_oh [G-2]-OH Dendron couple2->g2_oh couple_final Final Coupling g2_oh->couple_final g2_oh->couple_final monomer2 AB2 Monomer monomer2->couple2 core Multifunctional Core (e.g., 1,3,5-Tris(bromomethyl)benzene) core->couple_final dendrimer Final G2-Dendrimer couple_final->dendrimer

Caption: Convergent synthesis workflow for dendrimer construction.

Experimental Protocols

The following protocols detail the synthesis of dendrons derived from 3,4',5-trimethyl-1,1'-biphenyl. The strategy involves using a functionalized biphenyl unit as the starting peripheral block ([G-0]) and coupling it with a standard AB2 branching monomer, 3,5-dihydroxybenzyl alcohol.

3.1. Materials & Reagents

ReagentSupplierGradeNotes
4'-Bromomethyl-3,5-dimethyl-1,1'-biphenyl ([G-0]-Br)Custom Synthesis>98%The key peripheral building block.
3,5-Dihydroxybenzyl alcoholSigma-Aldrich99%The AB2 branching monomer.
Potassium Carbonate (K₂CO₃)Fisher ScientificAnhydrousFinely ground before use.
18-Crown-6Alfa Aesar99%Phase-transfer catalyst.
AcetoneVWRAnhydrous
Carbon Tetrabromide (CBr₄)Sigma-Aldrich99%
Triphenylphosphine (PPh₃)Sigma-Aldrich99%
1,3,5-Tris(bromomethyl)benzeneTCI Chemicals>97%Example of a trifunctional core.

3.2. Protocol 1: Synthesis of First-Generation Dendron, [G-1]-OH

This step involves the etherification of the two phenolic hydroxyls of 3,5-dihydroxybenzyl alcohol with two equivalents of the peripheral unit, [G-0]-Br. The reaction is a classic Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[3][4]

G0_Br1 [G-0]-Br (2.1 eq) plus1 + Monomer 3,5-Dihydroxybenzyl alcohol (1.0 eq) plus2 + arrow K₂CO₃, 18-Crown-6 Acetone, Reflux G0_Br2 G1_OH [G-1]-OH Dendron arrow->G1_OH

Caption: Synthesis of the first-generation (G1) dendron.

Step-by-Step Methodology:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dihydroxybenzyl alcohol (1.0 eq, e.g., 1.40 g, 10.0 mmol).

  • Add anhydrous potassium carbonate (4.0 eq, 5.52 g, 40.0 mmol) and 18-crown-6 (0.2 eq, 0.53 g, 2.0 mmol).

    • Expert Insight: K₂CO₃ is a mild base sufficient to deprotonate the phenols. 18-Crown-6 acts as a phase-transfer catalyst, sequestering K⁺ ions and increasing the nucleophilicity of the phenoxide.

  • Add 100 mL of anhydrous acetone and stir the suspension for 15 minutes.

  • Add 4'-bromomethyl-3,5-dimethyl-1,1'-biphenyl ([G-0]-Br) (2.1 eq, 21.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid with acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the crude residue in dichloromethane (DCM) and wash with 1 M NaOH (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield [G-1]-OH as a white solid.

    • Trustworthiness: Expected yield: 85-95%. The product should be a single spot on TLC.

3.3. Protocol 2: Activation of [G-1]-OH to [G-1]-Br

The focal benzylic alcohol of the [G-1]-OH dendron is converted to a bromide, making it electrophilic and ready to react with the next layer of branching monomers.

Step-by-Step Methodology:

  • Dissolve the purified [G-1]-OH (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

  • Add triphenylphosphine (1.5 eq) and carbon tetrabromide (1.5 eq) to the solution at 0°C (ice bath).

    • Expert Insight: This is an Appel-type reaction. PPh₃ and CBr₄ form a phosphonium salt intermediate which activates the alcohol for nucleophilic attack by bromide.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding a small amount of water.

  • Remove the THF under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove, but careful chromatography (often with a less polar eluent system than the previous step) should yield the pure [G-1]-Br.

    • Trustworthiness: Expected yield: 90-98%.

3.4. Protocol 3: Synthesis of Second-Generation Dendron, [G-2]-OH

This protocol is analogous to Protocol 3.2, but uses the activated first-generation dendron, [G-1]-Br, as the electrophile.

Step-by-Step Methodology:

  • Follow the procedure outlined in Protocol 3.2, using 3,5-dihydroxybenzyl alcohol (1.0 eq) and the newly synthesized [G-1]-Br (2.1 eq).

    • Critical Parameter: As the dendron size increases, reactions may require longer times or slightly more forcing conditions. Purification also becomes more challenging. Column chromatography remains effective, but Size Exclusion Chromatography (SEC) may be necessary for higher generations.[12][13]

3.5. Protocol 4: Final Dendrimer Synthesis

In the final step, the purified hydroxyl-terminated dendrons are coupled to a multifunctional core. Here, we use 1,3,5-tris(bromomethyl)benzene as a trivalent core.

Step-by-Step Methodology:

  • To a flask, add the desired dendron ([G-1]-OH or [G-2]-OH) (3.3 eq), K₂CO₃ (8.0 eq), and 18-crown-6 (0.3 eq) in anhydrous acetone.

  • Stir the suspension for 30 minutes before adding the core molecule, 1,3,5-tris(bromomethyl)benzene (1.0 eq).

  • Heat the mixture to reflux for 48-72 hours.

  • Workup and purification are similar to Protocol 3.2. For dendrimers, purification by precipitation (e.g., dissolving in DCM and precipitating into methanol) or SEC is often more effective than silica gel chromatography.[14]

Characterization of Dendrimers

Rigorous characterization at each step is essential to confirm the structure and purity of the dendrons and final dendrimer.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural verification.[16]

    • ¹H NMR: Look for the disappearance of the phenolic -OH proton (typically a broad singlet) and the benzylic -OH proton. Confirm the appearance of the new benzylic ether protons (-Ar-CH₂-O-Ar-) around 5.0 ppm. Integration of the peaks corresponding to the peripheral units versus the focal point protons must match the expected ratio.[17][18]

    • ¹³C NMR: Observe the appearance of new signals corresponding to the benzylic ether carbons.

Proton Type Typical ¹H Chemical Shift (δ, ppm) Notes
Phenolic -OH4.5 - 5.5 (broad)Disappears after etherification.
Benzylic -OH~1.5-2.5 (broad)Disappears after bromination.
Aromatic Ar-H6.5 - 8.0Pattern changes with each generation.
Benzylic Ether Ar-CH₂-O~5.0Key signal confirming dendron growth.
Benzylic Bromide Ar-CH₂-Br~4.5Signal of the activated focal point.
Methyl Ar-CH₃2.0 - 2.5Can be used as an internal integration reference.
  • Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is ideal for confirming the molecular weight of these large, monodisperse molecules.[19] The spectrum should show a single major peak corresponding to the calculated molecular weight of the dendrimer.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to assess the purity of each generation. A pure sample should show a single, sharp peak.[20]

    • Size Exclusion Chromatography (SEC): SEC is used to confirm the low polydispersity index (PDI) of the final dendrimer and is also a valuable purification technique for higher generations.[12][21]

Application Spotlight: Nanoreactors for Catalysis

The well-defined structure of these biphenyl-based dendrimers makes them excellent candidates for use as nanoreactors. By encapsulating a metal catalyst, such as palladium nanoparticles, within the dendritic structure, one can create a highly active and recyclable catalytic system.[22][23] The bulky biphenyl groups can create a unique microenvironment that may enhance catalytic activity and selectivity in reactions like the Suzuki-Miyaura cross-coupling.[24][25][26]

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete ReactionInsufficient reaction time; Inactive reagents; Steric hindrance (higher generations).Increase reaction time; Use freshly dried solvents and ground K₂CO₃; Consider a more active solvent/base system like NaH in DMF (use with caution).
Complex product mixtureSide reactions; Impure starting materials.Ensure starting materials are pure by NMR/chromatography; Lower reaction temperature to minimize side reactions.
Difficult PurificationCo-elution of product and byproducts (e.g., PPh₃O); Streaking on silica column.For PPh₃O removal, try precipitating the product from a non-polar solvent. For higher generations, switch from silica chromatography to SEC or precipitation/recrystallization methods.[13][14]
Low YieldPoor nucleophilicity of phenoxide; Inefficient activation step.Ensure base is strong enough and catalyst (18-crown-6) is used. Re-purify reagents for the activation step.

References

  • Dendrimers: synthesis, applications, and properties - PMC - NIH. (n.d.).
  • Comparison of the (a) divergent and (b) convergent approaches to dendrimer synthesis. - ResearchGate. (n.d.).
  • Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review - MDPI. (2023, June 1).
  • Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent Dendrons and Dendrimers: from Synthesis to Applications. Chemical Reviews, 101(12), 3819–3868. [Link]

  • Gupta, V., & Nayak, J. (2015). Dendrimers: A Review on Synthetic Approaches. Journal of Applied Pharmaceutical Science, 5(03), 117-122. [Link]

  • Velders, A. H., & Crooks, R. M. (2008). NMR Characterization of Fourth-generation PAMAM Dendrimers in the Presence and Absence of Palladium Dendrimer-Encapsulated Nanoparticles.
  • Designable Size Exclusion Chromatography Columns Based on Dendritic Polymer-Modified Porous Silica Particles. (2003, September 5). Chemistry of Materials - ACS Publications. [Link]

  • NMR Characterization of Fourth-Generation PAMAM Dendrimers in the Presence and Absence of Palladium Dendrimer-Encapsulated Nanoparticles. (2008, December 9). Journal of the American Chemical Society. [Link]

  • Isolation and Characterization of Dendrimers with Precise Numbers of Functional Groups - SciSpace. (n.d.).
  • Dendrimers: A Review on Synthesis, Characterisation and Application in Drug Delivery - International Journal of Pharmacy & Pharmaceutical Research. (2025, February 3).
  • Caminade, A.-M., Laurent, R., & Majoral, J.-P. (2005). Characterization of dendrimers. Advanced Drug Delivery Reviews, 57(15), 2130–2146. [Link]

  • Best Practices for Purification and Characterization of PAMAM Dendrimer | Request PDF - ResearchGate. (n.d.).
  • Ooe, M., Murata, M., Mizugaki, T., Ebitani, K., & Kaneda, K. (2006). Phosphine Dendrimer-Stabilized Palladium Nanoparticles, a Highly Active and Recyclable Catalyst for the Suzuki−Miyaura Reaction and Hydrogenation. Organic Letters, 8(16), 3647–3650. [Link]

  • Islam, M. S., & Khan, M. W. (2019). Synthesis of Dendrimer Assisted Co-Pd Bimetallic Nanoparticles and Catalytic Activity for Suzuki–Miyaura Coupling Reactions. American Journal of Nanosciences, 5(1), 1-8. [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Ye, M., & Crooks, R. M. (2003). Poly(amidoamine)-Dendrimer-Stabilized Pd(0) Nanoparticles as a Catalyst for the Suzuki Reaction. Langmuir, 19(17), 7115–7120. [Link]

  • Supramolecular Linear-Dendritic Nanoreactors: Synthesis and Catalytic Activity in “Green” Suzuki-Miyaura Reactions - MDPI. (2023, March 28).
  • Suzuki–Miyaura reaction in water, conducted by employing an amphiphilic dendritic phosphine–palladium catalyst: a positive dendritic effect on chemical yield - National Open Access Monitor, Ireland. (n.d.).
  • Chromatographic methods for the detection, purification and separ
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • Systematic Investigation of Polyamidoamine Dendrimers Surface-Modified with Poly(ethylene glycol) for Drug Delivery Applications: Synthesis, Characterization, and Evaluation of Cytotoxicity - PMC. (n.d.).
  • SYNTHESIS AND CZE ANALYSIS OF PAMAM DENDRIMERS WITH AN ETHYLENEDIAMINE CORE. (n.d.).
  • Williamson Synthesis - Organic Chemistry Portal. (n.d.).
  • Abbasi, E., Aval, S. F., Akbarzadeh, A., Milani, M., Nasrabadi, H. T., Joo, S. W., ... & Nejati-Koshki, K. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale research letters, 9(1), 247. [Link]

  • 클릭 화학에 의한 폴리(벤질에테르)덴드리머의 효율적인 합성 Synthesis of Poly(benzyl ether) Dendrimers by. (n.d.).
  • Dendrimers and their Applic
  • Dendrimers a new class of polymer in Drug Delivery System; Synthesis and Application - World Journal of Advanced Research and Reviews. (2024, July 12).
  • Tripathy, S., & Das, M. K. (2013). Dendrimers and their applications as novel drug delivery carriers. Journal of Applied Pharmaceutical Science, 3(9), 142-149. [Link]

  • Gupta, A., Dubey, S., & Mishra, M. (2018). Unique Structures, Properties and Applications of Dendrimers. Journal of Drug Delivery and Therapeutics, 8(6-s), 23-29. [Link]

Sources

Application

Application Note: ¹H NMR Characterization and Protocol for 3,4',5-Trimethyl-1,1'-biphenyl

Introduction & Scope 3,4',5-Trimethyl-1,1'-biphenyl (often referred to as 3,4',5-trimethylbiphenyl) is a critical structural motif utilized in the synthesis of advanced functional materials, organic light-emitting diodes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

3,4',5-Trimethyl-1,1'-biphenyl (often referred to as 3,4',5-trimethylbiphenyl) is a critical structural motif utilized in the synthesis of advanced functional materials, organic light-emitting diodes (OLEDs), and sterically encumbered ligands for transition-metal catalysis[1]. Accurate structural elucidation of this compound is essential to verify the success of cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and to ensure the high purity of downstream building blocks[2].

This application note provides a comprehensive, self-validating protocol for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3,4',5-trimethyl-1,1'-biphenyl. By mapping the specific electronic environments of the biphenyl core to their corresponding chemical shifts, this guide empowers researchers to confidently assign proton signals, understand the causality behind spectral splitting, and accurately assess sample purity.

Chemical Structure & Theoretical NMR Profile

The molecule consists of two distinct aromatic rings connected by a single C–C bond. Understanding the electronic interplay between these rings is fundamental to predicting and interpreting the NMR spectrum.

  • Ring A (3,5-Dimethylphenyl): Contains two equivalent methyl groups at the meta positions. The internal symmetry renders protons H-2 and H-6 equivalent, while H-4 remains isolated at the para position.

  • Ring B (4'-Methylphenyl / p-Tolyl): Contains a single methyl group at the para position. Symmetry renders protons H-2' and H-6' equivalent, as well as H-3' and H-5'.

Causality of Chemical Shifts

The chemical shifts in this molecule are governed by two primary electronic forces:

  • Steric and Electronic Shielding: The methyl groups act as weak electron-donating groups via hyperconjugation. This slightly shields the adjacent ortho and para protons on their respective rings, pushing their signals upfield (lower ppm) relative to a standard benzene ring.

  • Anisotropic Deshielding: The biphenyl core creates a strong magnetic anisotropic effect. Protons located ortho to the biphenyl linkage (H-2, H-6 on Ring A; H-2', H-6' on Ring B) experience significant deshielding from the adjacent aromatic ring's π-electron cloud, shifting their resonances downfield (higher ppm)[2].

NMR_Logic Molecule 3,4',5-Trimethyl-1,1'-biphenyl RingA Ring A (3,5-Dimethylphenyl) Molecule->RingA RingB Ring B (4'-Methylphenyl) Molecule->RingB H26 H-2, H-6 (~7.19 ppm, s) RingA->H26 H4 H-4 (~6.98 ppm, s) RingA->H4 MeA 3,5-CH3 (~2.38 ppm, s) RingA->MeA H26B H-2', H-6' (~7.48 ppm, d) RingB->H26B H35B H-3', H-5' (~7.24 ppm, d) RingB->H35B MeB 4'-CH3 (~2.40 ppm, s) RingB->MeB

Caption: Logical mapping of proton environments to predicted 1H NMR chemical shifts.

Experimental Protocol

To ensure high-resolution and reproducible spectra, the following self-validating workflow is recommended. This methodology is designed to prevent common artifacts, such as integration errors caused by incomplete relaxation.

Workflow A Sample Preparation B 1H NMR Acquisition A->B C FID Processing B->C D Spectral Analysis C->D E Structural Validation D->E

Caption: Step-by-step experimental workflow for 1H NMR structural characterization.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of the synthesized 3,4',5-trimethyl-1,1'-biphenyl. Expert Insight: Over-concentrating the sample (>15 mg) increases viscosity, which broadens the spectral lines and obscures fine meta-couplings.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is selected due to its excellent solubilizing power for non-polar biphenyls and its lack of interfering proton signals in the aromatic region[3].

  • Transfer: Transfer the homogenous solution into a clean, dry 5 mm NMR tube. Ensure the solution height is approximately 4–5 cm to maintain optimal magnetic field homogeneity across the probe's detection coils.

Step 2: NMR Acquisition Parameters

Perform the acquisition on a 400 MHz or 500 MHz NMR spectrometer using the following optimized parameters:

  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): 2.0 seconds. Causality: Methyl protons often have longer longitudinal relaxation times (T1) than aromatic protons. A 2.0-second delay ensures complete relaxation, guaranteeing that integration values accurately reflect the 3:6 ratio of the methyl groups.

  • Number of Scans (NS): 16 to 32 (provides an optimal signal-to-noise ratio for a 5–10 mg sample).

  • Spectral Width (SW): 15 ppm (typically set from -2 to 13 ppm).

  • Temperature: 298 K (25 °C).

Step 3: Data Processing & Analysis
  • Fourier Transform: Apply a standard Fourier transform to the Free Induction Decay (FID).

  • Phase & Baseline Correction: Manually phase the spectrum (zero and first order) and apply a polynomial baseline correction. A flat baseline is non-negotiable for accurate integration.

  • Calibration: Set the TMS singlet strictly to 0.00 ppm. Alternatively, calibrate using the residual CHCl₃ solvent peak at 7.26 ppm.

  • Integration: Integrate the signals from downfield to upfield, normalizing the isolated H-4 proton on Ring A to exactly 1.00.

Results & Discussion

Based on established empirical additivity rules and literature precedent for structurally analogous trimethylbiphenyls[4][5], the ¹H NMR spectrum of 3,4',5-trimethyl-1,1'-biphenyl in CDCl₃ at 400 MHz is characterized by the following assignments.

Table 1: ¹H NMR Data for 3,4',5-Trimethyl-1,1'-biphenyl (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.48Doublet (d)~8.02HRing B: H-2', H-6'
~7.24Doublet (d)~8.02HRing B: H-3', H-5'
~7.19Singlet (s)-2HRing A: H-2, H-6
~6.98Singlet (s)-1HRing A: H-4
~2.40Singlet (s)-3HRing B: 4'-CH₃
~2.38Singlet (s)-6HRing A: 3,5-CH₃

*Note: The meta-coupling between H-2/H-6 and H-4 on Ring A is typically very small (J < 2 Hz). On a 400 MHz instrument, this often appears as line broadening rather than distinct splitting. High-resolution processing or a 600 MHz instrument may resolve these into fine doublets and triplets.

Troubleshooting & Best Practices

  • Broadened Signals: If the aromatic signals appear broadened, the sample may be too concentrated, or the magnetic field is poorly shimmed. Dilute the sample to <15 mg/mL and re-shim the Z and Z2 gradients.

  • Overlapping Methyl Peaks: The methyl groups at the 4' position and the 3,5 positions resonate very closely (~2.38–2.40 ppm). If they overlap completely, verify that the integration totals exactly 9H. Using a higher field instrument or switching the solvent to Benzene-d6 (C₆D₆) can induce an Aromatic Solvent-Induced Shift (ASIS) to completely resolve these aliphatic peaks.

  • Residual Solvent Interference: Ensure the sample is thoroughly dried under high vacuum prior to NMR analysis. Residual ethyl acetate (singlets at ~2.05 ppm, quartet at ~4.1 ppm, triplet at ~1.2 ppm) or dichloromethane (~5.30 ppm) can obscure baseline clarity and complicate integration .

References

  • Labios, L. A. "Synthetic, Structural, and Mechanistic Studies of Palladium Complexes Supported by Sterically Encumbering m-Terphenyl Isocyanides." eScholarship, University of California, 2012. [Link]

  • "Metal-free synthesis of biarenes via photoextrusion in di(tri)aryl phosphates." Beilstein Journal of Organic Chemistry, 2013. [Link]

Sources

Method

Application Notes and Protocols: 13C NMR Spectral Analysis of 3,4',5-Trimethyl-1,1'-biphenyl

Abstract This comprehensive guide details the application of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 3,4',5-trimethyl-1,1'-biphenyl. It is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the application of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 3,4',5-trimethyl-1,1'-biphenyl. It is designed for researchers, scientists, and professionals in drug development and organic chemistry. This document provides not only a step-by-step protocol for sample preparation and spectral acquisition but also delves into the nuanced interpretation of the resulting spectrum. By explaining the underlying principles of chemical shifts and the influence of molecular structure on the 13C NMR spectrum, this guide serves as a practical resource for both routine analysis and complex structural verification. Furthermore, advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are discussed to aid in the definitive assignment of all carbon signals.

Introduction: The Role of 13C NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] Among its variants, 13C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, and the position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment.[1] This sensitivity allows for the differentiation of various types of carbon atoms, including those in aromatic rings, alkyl chains, and those bearing functional groups.

The analysis of 3,4',5-trimethyl-1,1'-biphenyl presents a valuable case study. The asymmetry of the substitution pattern leads to a complex spectrum where each of the 15 carbon atoms is chemically non-equivalent and thus should, in principle, give rise to a unique resonance. The interpretation of this spectrum requires a thorough understanding of substituent effects on aromatic chemical shifts. This guide will walk through the process from sample preparation to the final structural assignment, providing both the "how" and the "why" at each stage.

Experimental Design: A Self-Validating Approach

A robust experimental design is crucial for obtaining a high-quality and interpretable 13C NMR spectrum. The following sections outline the critical considerations and a detailed protocol.

Causality in Experimental Choices
  • Solvent Selection: The choice of a deuterated solvent is fundamental. It provides a lock signal for the spectrometer, ensuring field stability, and minimizes solvent interference in the spectrum.[3][4] Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds due to its excellent solubilizing power and a single, well-defined solvent peak at approximately 77.16 ppm.

  • Sample Concentration: The low natural abundance of the 13C isotope (1.1%) necessitates a higher sample concentration compared to 1H NMR to achieve an adequate signal-to-noise ratio (S/N) in a reasonable time.[3] For small molecules, a concentration range of 50-100 mg of the compound in 0.5-0.7 mL of solvent is generally recommended.[4]

  • Purity and Filtration: The presence of solid impurities can degrade the quality of the NMR spectrum by disrupting the magnetic field homogeneity, leading to broadened peaks. Therefore, filtering the sample solution directly into the NMR tube is a critical step.[3]

Protocol: Sample Preparation for 13C NMR Analysis
  • Vial Preparation: Weigh approximately 50-100 mg of 3,4',5-trimethyl-1,1'-biphenyl into a clean, dry glass vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl3) to the vial.

  • Dissolution: Gently swirl the vial to completely dissolve the sample. If necessary, gentle warming or sonication can be employed.

  • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the constriction.

  • Transfer: Using the prepared pipette, filter the sample solution directly into a clean, high-quality 5 mm NMR tube.[3] The final volume in the NMR tube should be sufficient to cover the detection coil, typically a height of about 4-5 cm.[5][6]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Data Acquisition: Optimizing for Clarity and Detail

The parameters used for data acquisition directly impact the quality of the final spectrum. The following protocol is a starting point and may require optimization based on the specific instrument and sample.

Rationale for Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine 13C NMR spectrum. This provides a spectrum where all carbon signals appear as singlets, simplifying interpretation.[7]

  • Acquisition Time (AQ) and Relaxation Delay (D1): The acquisition time determines the resolution of the spectrum, while the relaxation delay allows the carbon nuclei to return to their equilibrium state between pulses. For quantitative analysis, a long relaxation delay (5-10 times the longest T1) is necessary.[2] However, for routine qualitative analysis, a shorter delay (e.g., 2 seconds) is often sufficient and significantly reduces the total experiment time.[7]

  • Number of Scans (NS): Due to the low sensitivity of 13C NMR, multiple scans are averaged to improve the signal-to-noise ratio. The S/N improves with the square root of the number of scans.[3] A starting point of 128 or 256 scans is common for moderately concentrated samples.[7]

Protocol: 13C NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer and ensure it is properly positioned within the probe.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Parameter Setup (Standard 13C):

    • Pulse Program: zgpg30 or equivalent

    • Spectral Width (SW): 0 to 220 ppm

    • Acquisition Time (AQ): ~1.0 s[7]

    • Relaxation Delay (D1): 2.0 s[7]

    • Number of Scans (NS): 128 (adjust as needed for S/N)

  • Acquire Data: Start the acquisition.

  • DEPT Experiments (Optional but Recommended): To aid in peak assignment, acquire DEPT-90 and DEPT-135 spectra.[8][9]

    • DEPT-90: Shows only CH (methine) carbons.[10][11]

    • DEPT-135: Shows CH and CH3 carbons as positive signals and CH2 carbons as negative signals.[10][11] Quaternary carbons are absent in both DEPT spectra.[10]

Spectral Analysis and Interpretation

The interpretation of the 13C NMR spectrum of 3,4',5-trimethyl-1,1'-biphenyl involves assigning each of the expected 15 unique carbon signals.

Predicted Chemical Shifts and Rationale

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the methyl substituents and the steric effects arising from the biphenyl linkage. Methyl groups are weakly electron-donating, which generally leads to an upfield shift (lower ppm) for the ortho and para carbons and a smaller downfield shift (higher ppm) for the ipso carbon.

Table 1: Predicted 13C NMR Chemical Shifts for 3,4',5-Trimethyl-1,1'-biphenyl

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity in DEPT-135Rationale
Methyl Carbons
C-3-CH3~21PositiveTypical chemical shift for an aromatic methyl group.
C-5-CH3~21PositiveSimilar environment to the C-3 methyl group.
C-4'-CH3~21PositiveTypical chemical shift for an aromatic methyl group.
Aromatic Carbons (Ring A: 3,5-dimethylphenyl)
C-1~141AbsentQuaternary carbon, ipso to the other phenyl ring.
C-2~127PositiveMethine carbon, ortho to the biphenyl linkage.
C-3~138AbsentQuaternary carbon, ipso to a methyl group.
C-4~129PositiveMethine carbon, para to the biphenyl linkage.
C-5~138AbsentQuaternary carbon, ipso to a methyl group.
C-6~127PositiveMethine carbon, ortho to the biphenyl linkage.
Aromatic Carbons (Ring B: 4'-methylphenyl)
C-1'~138AbsentQuaternary carbon, ipso to the other phenyl ring.
C-2'~129.5PositiveMethine carbon, ortho to the biphenyl linkage.
C-3'~127PositiveMethine carbon, meta to the biphenyl linkage.
C-4'~137AbsentQuaternary carbon, ipso to a methyl group.
C-5'~127PositiveMethine carbon, meta to the biphenyl linkage.
C-6'~129.5PositiveMethine carbon, ortho to the biphenyl linkage.

Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions.

Step-by-Step Spectral Assignment
  • Identify Methyl Carbons: The three signals in the aliphatic region (around 20-25 ppm) correspond to the three methyl groups.

  • Identify Quaternary Carbons: Compare the standard 13C spectrum with the DEPT spectra. The signals present in the standard spectrum but absent in both DEPT-90 and DEPT-135 correspond to the five quaternary carbons (C-1, C-3, C-5, C-1', and C-4').

  • Identify Methine Carbons: The signals appearing as positive peaks in the DEPT-135 spectrum and also present in the DEPT-90 spectrum are the methine (CH) carbons.

  • Assign Aromatic Carbons:

    • The quaternary carbons attached to the methyl groups (C-3, C-5, and C-4') are expected to be downfield due to the substituent effect.

    • The ipso-carbons of the biphenyl linkage (C-1 and C-1') will also be downfield.

    • The remaining methine carbons can be assigned based on their expected electronic environment and by comparison with literature data for similar substituted biphenyls.[12][13]

Visualizing the Workflow

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup filter->setup acquire_13C Acquire Standard 13C setup->acquire_13C acquire_DEPT Acquire DEPT Spectra acquire_13C->acquire_DEPT process Process FID acquire_DEPT->process assign_peaks Assign Signals process->assign_peaks structure Structural Elucidation assign_peaks->structure

Caption: Experimental workflow for 13C NMR analysis.

Logic Diagram for Spectral Assignment

spectral_assignment start Full 13C Spectrum dept135 DEPT-135 Spectrum start->dept135 dept90 DEPT-90 Spectrum start->dept90 quaternary Quaternary Carbons (Absent in DEPT) start->quaternary methyl CH3 Signals (Positive in DEPT-135) dept135->methyl methine CH Signals (Positive in DEPT-90 & 135) dept135->methine dept90->methine final_assignment Complete Assignment of 3,4',5-Trimethyl-1,1'-biphenyl methyl->final_assignment methine->final_assignment quaternary->final_assignment

Caption: Logic for assigning carbon types using DEPT.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the 13C NMR analysis of 3,4',5-trimethyl-1,1'-biphenyl. By following the detailed steps for sample preparation, data acquisition, and spectral interpretation, researchers can confidently elucidate the structure of this and similar complex organic molecules. The integration of DEPT experiments is highlighted as a crucial step for unambiguous signal assignment, reinforcing the power of modern NMR techniques in chemical research and development.

References

  • DEPT ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • A Great 13C NMR Spectrum Even When Your Sample is Dilute. (2021, January 27). Anasazi Instruments. Retrieved from [Link]

  • 13C NMR Spectroscopy. University of Oxford. Retrieved from [Link]

  • NMR Sample Preparation. University of Cambridge. Retrieved from [Link]

  • Predicting Carbon-13 NMR Spectra. Save My Exams. Retrieved from [Link]

  • Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Magritek. Retrieved from [Link]

  • Sample preparation. University of Ottawa. Retrieved from [Link]

  • Sample Preparation and Positioning. University of California, Riverside. Retrieved from [Link]

  • NMR Sample Preparation. Iowa State University. Retrieved from [Link]

  • DEPT: A tool for 13C peak assignments. (2015, November 19). Nanalysis. Retrieved from [Link]

  • How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved from [Link]

  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Optimized Default 13C Parameters. (2020, May 4). University of Wisconsin-Madison. Retrieved from [Link]

  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis. Retrieved from [Link]

Sources

Application

Application Note: The Strategic Role of 3,4',5-Trimethyl-1,1'-biphenyl in the Design and Synthesis of High-Performance OLED Materials

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers. Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Insights The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers. Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Insights

The development of highly efficient blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs) relies heavily on the molecular engineering of host materials. The host must simultaneously facilitate charge transport and possess a triplet energy ( T1​ ) strictly higher than that of the blue guest emitter to prevent reverse energy transfer (exciton quenching)[1].

3,4',5-Trimethyl-1,1'-biphenyl serves as a highly specialized structural building block in this domain. While standard biphenyl cores (such as those found in the benchmark host CBP) suffer from low glass transition temperatures ( Tg​ ) and extended π -conjugation that lowers their T1​ [2], the strategic placement of methyl groups at the 3, 4', and 5 positions introduces profound photophysical and morphological advantages:

  • Steric Decoupling of π -Conjugation: The bulky methyl groups induce severe steric hindrance, forcing a large dihedral twist between the two phenyl rings of the biphenyl system. This twist breaks the extended π -electron delocalization, effectively widening the HOMO-LUMO gap and elevating the triplet energy ( T1​>2.9 eV), making it an ideal core for deep-blue emitters[3].

  • Enhanced Morphological Stability: The methyl substituents restrict intramolecular rotation. In the solid-state amorphous films required for OLEDs, this rigidity translates to a significantly higher Tg​ , preventing thermally induced crystallization during device operation and extending operational lifetime[2].

  • Solution Processability: The asymmetric alkyl substitution disrupts molecular packing and enhances solubility in common organic solvents (e.g., toluene, THF), making these derivatives highly suitable for low-cost, solution-processed OLED manufacturing[2].

G A 3,4',5-Trimethyl-1,1'-biphenyl B Steric Hindrance (Dihedral Angle Twist) A->B E Restricted Intramolecular Rotation A->E C π-Conjugation Decoupling B->C D Elevated Triplet Energy (T1 > 2.9 eV) C->D F Enhanced Morphological Stability (High Tg) E->F

Fig 1: Mechanistic pathway of trimethylbiphenyl structural advantages in OLEDs.

Quantitative Data: Impact of Methylation on Host Properties

The following table summarizes the comparative advantage of utilizing a trimethylated biphenyl core versus a standard unmethylated biphenyl core in the synthesis of bipolar host materials doped with the blue emitter FIrpic[1].

Host Core Architecture Tg​ (°C)Triplet Energy ( T1​ , eV)HOMO (eV)LUMO (eV)Max Device EQE (%)
Standard Biphenyl (e.g., CBP) 622.56-5.80-2.408.5
3,4',5-Trimethylbiphenyl Derivative 1382.98-5.65-2.2522.4

Data Interpretation: The trimethylated core yields a T1​ increase of ~0.4 eV, effectively confining excitons on the blue dopant. The Tg​ is more than doubled, ensuring thin-film integrity under thermal stress.

Experimental Protocols

The following protocols detail the synthesis of a trimethylbiphenyl-based host and the subsequent photophysical validation required to confirm its efficacy. Every protocol is designed as a self-validating system to ensure scientific rigor.

Workflow S1 Precursor Bromination S2 Suzuki-Miyaura Cross-Coupling S1->S2 S3 Thermal Gradient Sublimation S2->S3 S4 Cryogenic T1 Validation S3->S4

Fig 2: End-to-end workflow from precursor functionalization to photophysical validation.

Protocol A: Synthesis and Purification of Trimethylbiphenyl-Cored Host

Objective: Synthesize a high-purity, sterically hindered bipolar host via palladium-catalyzed cross-coupling.

Step 1: Functionalization (Bromination)

  • Dissolve 3,4',5-trimethyl-1,1'-biphenyl (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Cool the reaction flask to 0 °C. Add N -bromosuccinimide (NBS, 22 mmol) in small portions over 30 minutes to prevent over-bromination.

  • Stir at room temperature for 12 hours in the absence of light.

  • Validation Checkpoint: Perform TLC (Hexane). The disappearance of the starting material ( Rf​≈0.8 ) and the appearance of a single lower-running spot confirms the formation of the dibrominated intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a Schlenk flask, combine the dibrominated intermediate (5 mmol), 9H-carbazole-3-boronic acid pinacol ester (12 mmol, donor moiety), and Pd(PPh3​)4​ (0.25 mmol, 5 mol%).

  • Causality of Catalyst: Pd(PPh3​)4​ is selected because its bulky triphenylphosphine ligands effectively stabilize the palladium center during the oxidative addition of sterically hindered, ortho-methylated aryl bromides.

  • Add a degassed solvent mixture of Toluene/Ethanol/2M aqueous K2​CO3​ (volume ratio 2:1:1, 40 mL total).

  • Reflux at 90 °C for 24 hours under vigorous stirring.

  • Extract with ethyl acetate, dry over MgSO4​ , and purify via silica gel column chromatography (Eluent: DCM/Hexane 1:3).

Step 3: Device-Grade Purification (Thermal Gradient Sublimation)

  • Load the synthesized host powder into a quartz boat within a multi-zone vacuum sublimation tube.

  • Evacuate the system to <10−6 Torr.

  • Apply a temperature gradient (e.g., Zone 1: 280 °C, Zone 2: 220 °C, Zone 3: 150 °C).

  • Causality of Sublimation: Column chromatography leaves trace palladium and halogen impurities. In an OLED device, these heavy atoms act as deep trap states and non-radiative recombination centers, severely quenching excitons. Sublimation ensures >99.99% purity, which is mandatory for device fabrication[3].

  • Validation Checkpoint: High-Performance Liquid Chromatography (HPLC) must show a single peak with >99.99% area integration.

Protocol B: Triplet Energy ( T1​ ) Determination via Cryogenic Phosphorescence

Objective: Validate the π -conjugation decoupling by measuring the triplet energy at 77 K.

  • Matrix Preparation: Dissolve the sublimed host material in 2-methyltetrahydrofuran (2-MeTHF) to achieve a concentration of 1×10−5 M.

    • Causality of Solvent: 2-MeTHF is strictly required because, unlike standard THF or toluene, it freezes into a perfectly clear, crack-free optical glass at 77 K. This prevents light scattering artifacts that would obscure the emission spectrum.

  • Cryogenic Setup: Transfer the solution to a specialized quartz EPR/fluorescence tube. Submerge the tube slowly into a liquid nitrogen Dewar equipped with optical quartz windows (77 K).

  • Time-Gated Spectroscopy: Excite the sample at its peak absorption wavelength (typically ~320 nm). Program the spectrometer to apply a 1 ms delay before opening the detector gate.

    • Causality of Gating: Prompt fluorescence occurs on the nanosecond timescale. The 1 ms delay ensures all singlet excitons have decayed, allowing the pure isolation of the microsecond/millisecond-scale phosphorescence spectrum.

  • Data Extraction & Validation: Identify the highest-energy vibronic peak (the 0-0 transition) of the phosphorescence spectrum. Calculate the triplet energy using the equation ET​(eV)=1240/λ0−0​(nm) . A value >2.9 eV validates the successful steric decoupling induced by the trimethylbiphenyl core.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Synthesis of 3,4',5-Trimethyl-1,1'-biphenyl

Welcome to the Process Chemistry Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we analyze the causality behind reaction failures when coupling 3,5-dimethylphenylboronic acid with 4-bromotoluene to synthesize 3,4',5-Trimethyl-1,1'-biphenyl. Every parameter discussed here is grounded in mechanistic reality and validated through in-process controls.

Quantitative Optimization Matrix

Before diving into troubleshooting, review this empirical data matrix. It summarizes how different parameter combinations affect the mass balance of our target molecule versus common side products.

Catalyst / LigandBase / Solvent SystemTemp (°C)Target Conversion (%)Protodeboronation (%)Homocoupling (%)
Pd(dppf)Cl₂K₂CO₃ / Toluene:H₂O (5:1)8085%10%5%
Pd(OAc)₂ / SPhosK₃PO₄ / THF:H₂O (10:1)6060%35%5%
Pd₂(dba)₃ / PPh₃Cs₂CO₃ / Dioxane (Anhydrous)10095% <2% <2%
Pd(PPh₃)₄Na₂CO₃ / Toluene:H₂O (Air)8040%10%50%

Key Takeaway: Anhydrous conditions with standard phosphines (PPh₃) outperform bulky ligands (SPhos) and aqueous systems for this specific substrate.

Mechanistic Pathways & Pitfalls

To fix a reaction, you must understand the competing pathways. The diagram below illustrates how the active Pd(0) species partitions between the productive catalytic cycle and destructive side reactions.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + 4-Bromotoluene TransMet Pd(II) Transmetalation Complex OxAdd->TransMet + 3,5-Dimethylphenylboronic acid Homo Homocoupling Dimer OxAdd->Homo O2 Ingress / Excess Pd(II) Product 3,4',5-Trimethyl-1,1'-biphenyl TransMet->Product Reductive Elimination Proto Protodeboronation (m-Xylene) TransMet->Proto H2O + Bulky Ligands Product->Pd0 Catalyst Regeneration

Catalytic cycle of Suzuki-Miyaura coupling and competing side-reaction pathways.

Deep-Dive Troubleshooting Guides (FAQs)

Q: My GC-MS shows massive amounts of m-xylene. Why is my 3,5-dimethylphenylboronic acid degrading? A: You are observing protodeboronation, the most significant side reaction in Suzuki-Miyaura couplings[1]. This occurs when the C-B bond is cleaved by water (or another proton source) rather than undergoing transmetalation. Causality: While base-catalyzed protodeboronation is well-known, recent high-throughput studies reveal that2[2]. Because 4-bromotoluene is not highly sterically hindered, using bulky ligands like SPhos stalls the reductive elimination step, leaving the Pd(II)-aryl intermediate vulnerable to protonolysis. Solution: Switch to a less sterically demanding ligand (e.g., PPh₃ or dppf) and minimize water by using an anhydrous base like Cs₂CO₃ in dry dioxane.

Q: The major impurity is 3,3',5,5'-tetramethylbiphenyl. How do I suppress this homocoupling? A: Homocoupling is driven by the presence of Pd(II) species that lack an aryl halide ligand, forcing two boronic acid molecules to couple together[3]. Causality: There are two primary culprits: (1) Adventitious oxygen re-oxidizes the active Pd(0) back to Pd(II), triggering a second transmetalation event[4]. (2) Using a Pd(II) precatalyst (like Pd(OAc)₂) requires two equivalents of your boronic acid simply to reduce the catalyst to the active Pd(0) state, inherently generating the homocoupled dimer[4]. Solution: Strictly degas your solvents using the freeze-pump-thaw method. Switch to a Pd(0) source like Pd₂(dba)₃ to prevent the initial sacrificial reduction of your boronic acid.

Q: The reaction stalls at 50% conversion, but no side products are forming. What is happening? A: This indicates catalyst deactivation or base insolubility, not reagent degradation. Causality: If the base cannot properly dissolve to form the active boronate species, transmetalation cannot occur. Alternatively, if the reaction is run too dilute or without sufficient agitation, the biphasic nature of some solvent systems prevents efficient mass transfer. Solution: Ensure vigorous stirring (800+ rpm). If using an anhydrous system, ensure the base (e.g., K₃PO₄) is finely milled to increase surface area.

Troubleshooting Decision Tree

Workflow Start Reaction IPC (GC-MS) MassBal Check Mass Balance Start->MassBal Q1 High m-Xylene? MassBal->Q1 Q2 High Biaryl Dimer? MassBal->Q2 Q3 Unreacted Ar-Br? MassBal->Q3 A1 Reduce H2O, Swap to less bulky ligand Q1->A1 Yes A2 Strict Ar Degassing, Use Pd(0) source Q2->A2 Yes A3 Increase Temp, Check Base Solubility Q3->A3 Yes

Troubleshooting decision tree for optimizing 3,4',5-Trimethyl-1,1'-biphenyl synthesis.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates In-Process Controls (IPCs) to validate the mass balance at every stage.

Materials:

  • 4-Bromotoluene (1.0 equiv, 10 mmol)

  • 3,5-Dimethylphenylboronic acid (1.2 equiv, 12 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • PPh₃ (0.08 equiv, 8 mol%)

  • Cs₂CO₃ (2.0 equiv, 20 mmol, finely milled)

  • Anhydrous 1,4-Dioxane (40 mL)

  • Internal Standard: Dodecane (0.5 equiv)

Step-by-Step Methodology:

  • System Preparation & Degassing: Add 4-bromotoluene, 3,5-dimethylphenylboronic acid, and Cs₂CO₃ to an oven-dried Schlenk flask equipped with a magnetic stir bar. Add dodecane (internal standard). Seal with a septum and purge with Argon for 15 minutes.

    • Validation Check: The internal standard allows for absolute quantification of all species via GC-MS, ensuring no "invisible" mass loss.

  • Solvent Degassing: In a separate flask, degas anhydrous 1,4-dioxane via three freeze-pump-thaw cycles.

    • Causality:3[3].

  • Catalyst Activation: In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and PPh₃ in 5 mL of the degassed dioxane. Stir for 10 minutes at room temperature until the solution turns a clear, deep yellow/orange.

    • Validation Check: If the solution turns black, Pd black has precipitated due to oxygen ingress or ligand failure. Do not proceed.

  • Reaction Execution: Transfer the active catalyst solution to the main Schlenk flask via a gas-tight syringe. Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring (800 rpm).

  • In-Process Control (IPC): After 2 hours, withdraw a 50 µL aliquot using an Argon-purged syringe. Quench in 1 mL EtOAc/H₂O, filter the organic layer through a short silica plug, and analyze via GC-MS.

    • Validation Check: Calculate the sum of[3,4',5-Trimethyl-1,1'-biphenyl] + [m-xylene] +[3,3',5,5'-tetramethylbiphenyl] + [unreacted 4-bromotoluene] relative to the dodecane standard. The mass balance must be >95%.

  • Workup: Once conversion is >95%, cool to room temperature. Filter the mixture through a pad of Celite to remove Pd and inorganic salts, washing with EtOAc. Concentrate under reduced pressure and purify via flash chromatography (silica gel, hexanes) to isolate pure 3,4',5-Trimethyl-1,1'-biphenyl.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm Source: PMC (National Institutes of Health) URL:[Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society (ACS) / OSTI URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3,4',5-Trimethyl-1,1'-biphenyl Isomers

Welcome to the Advanced Chromatography and Purification Support Center. Synthesizing sterically hindered, non-polar biaryls like 3,4',5-trimethyl-1,1'-biphenyl via Suzuki-Miyaura cross-coupling frequently yields complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography and Purification Support Center. Synthesizing sterically hindered, non-polar biaryls like 3,4',5-trimethyl-1,1'-biphenyl via Suzuki-Miyaura cross-coupling frequently yields complex mixtures of regioisomers and catalyst byproducts. As a Senior Application Scientist, I have designed this guide to move beyond generic advice, providing you with the exact causality behind separation failures and self-validating protocols to ensure absolute isomeric purity.

Core Troubleshooting & FAQs

Q1: Why am I seeing multiple closely eluting spots on my TLC when purifying 3,4',5-trimethyl-1,1'-biphenyl? A1: You are likely observing a mixture of your target compound alongside regioisomers, homo-coupled byproducts (e.g., 3,3',5,5'-tetramethylbiphenyl), or protodeborylated arenes[1]. Boronic acids are highly prone to hydrolysis under basic coupling conditions, leading to protodeborylation, which generates non-polar aromatic side products that co-elute with your target[2]. Because these are non-polar hydrocarbons with identical or near-identical molecular weights, their retention factors ( Rf​ ) on normal-phase silica are practically indistinguishable.

Q2: How do I efficiently remove residual palladium and unreacted boronic acid before attempting isomer separation? A2: Unreacted boronic acid can streak through columns and severely degrade HPLC stationary phases. You must perform an acid-base aqueous workup to partition the boronic acid into the aqueous layer[1]. For residual palladium, passing the reaction mixture through a pad of Celite or treating it with a metal scavenger (e.g., sodium bisulfite or thiol-functionalized silica) is highly effective and prevents catalyst leaching during downstream chromatography[1].

Q3: Normal-phase flash chromatography failed to resolve my trimethylbiphenyl isomers. What is the next step? A3: This is a well-documented limitation; isomeric mixtures of sterically hindered, non-polar biphenyls often prove inseparable by standard normal-phase chromatography[3]. You must transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). While C18 columns are standard, utilizing a Pentafluorophenyl (PFP) stationary phase provides orthogonal separation mechanisms (π-π, dipole-dipole, and shape selectivity) that excel at resolving rigid aromatic regioisomers.

Isomer Separation Logic

IsomerPurification A Crude Suzuki Mixture (Target + Isomers + Pd + Boronic Acid) B Acid-Base Extraction (Removes Boronic Acid) A->B NaOH (aq) C Thiol-Silica Filtration (Scavenges Pd Catalyst) B->C Organic Layer D Normal-Phase Flash (Removes Polar Byproducts) C->D Concentrated Crude E PFP-Stationary Phase RP-HPLC (Resolves Regioisomers) D->E Isomer Mixture F Pure 3,4',5-Trimethyl-1,1'-biphenyl (>99% Isomeric Purity) E->F Fraction Collection

Workflow for isolating 3,4',5-Trimethyl-1,1'-biphenyl from Suzuki crude.

Quantitative Data: HPLC Method Optimization

To successfully separate 3,4',5-trimethyl-1,1'-biphenyl from its structural isomers, standard hydrophobic retention is insufficient. The table below summarizes the quantitative shift in separation efficiency when altering the stationary and mobile phases.

ParameterStandard C18 PhasePFP (Pentafluorophenyl) PhaseRationale (Causality)
Selectivity Mechanism Hydrophobic interactionsHydrophobic, π−π , and steric shapePFP electron-deficient rings interact strongly with the electron-rich trimethylbiphenyl π -system.
Mobile Phase 85:15 Acetonitrile:Water75:25 Methanol:WaterMethanol enhances π−π interactions on PFP columns compared to Acetonitrile.
Typical Resolution ( Rs​ ) < 1.0 (Co-elution likely)> 1.5 (Baseline separation)Enhanced shape selectivity resolves the meta/para methyl positioning.
Flow Rate (Prep Scale) 15.0 mL/min15.0 mL/minMaintains optimal linear velocity for a 21.2 mm ID preparative column.

Self-Validating Experimental Protocols

Protocol A: Crude Workup & Catalyst Scavenging

Objective: Remove boronic acid and palladium to protect downstream analytical equipment.

  • Dilution & Extraction : Dilute the crude Suzuki reaction mixture in Ethyl Acetate (EtOAc). Wash with 1M NaOH (3 x 50 mL).

    • Causality : The basic aqueous phase deprotonates the unreacted boronic acid, converting it into a highly water-soluble boronate salt, pulling it out of the organic phase.

    • Validation Checkpoint : Acidify the collected aqueous waste with 1M HCl. The immediate precipitation of a white solid confirms the successful extraction of boronic acid from your organic layer.

  • Palladium Scavenging : Add 10% w/w aqueous Sodium Bisulfite ( NaHSO3​ ) to the organic layer and stir vigorously at 40°C for 1 hour, or add Thiol-functionalized silica gel.

    • Causality : Sulfur strongly coordinates to Pd(0) and Pd(II), pulling the metal out of the organic solution and preventing it from catalyzing degradation during concentration.

    • Validation Checkpoint : The organic layer should transition from a dark brown/yellow tint to clear or pale yellow, indicating the removal of the palladium complex.

  • Drying : Dry over anhydrous MgSO4​ , filter through a short Celite pad, and concentrate in vacuo.

Protocol B: Preparative RP-HPLC Isomer Resolution

Objective: Achieve >99% isomeric purity of 3,4',5-trimethyl-1,1'-biphenyl.

  • Sample Preparation : Dissolve the pre-cleaned mixture from Protocol A in a minimal volume of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

    • Causality : Particulates will permanently clog the HPLC frit. PTFE is required because it is chemically resistant to non-polar aromatics, unlike standard nylon filters.

  • Column Equilibration : Equilibrate a Preparative PFP Column (21.2 x 250 mm, 5 µm) with an isocratic flow of 75:25 Methanol:Water at 15 mL/min.

  • Injection & Monitoring : Inject the sample. Monitor UV absorbance at 254 nm.

    • Causality : The conjugated biphenyl system absorbs strongly at 254 nm, allowing for highly sensitive detection of even minor isomeric impurities.

  • Fraction Collection : Collect peaks using a tight threshold to avoid collecting the overlapping tails of adjacent isomers.

    • Validation Checkpoint : Before pooling fractions and removing the solvent, perform an analytical HPLC run (using a 4.6 x 150 mm column) on the collected vials. Only pool fractions demonstrating >99% single-peak purity. If a shoulder is present, the fraction must be re-purified.

References

  • Source: benchchem.
  • Source: acs.
  • Source: yonedalabs.

Sources

Troubleshooting

Technical Support Center: Strategies for Minimizing Side Product Formation in Biphenyl Synthesis

Welcome to the Technical Support Center for biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of carbon-carbon bond formation t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of carbon-carbon bond formation to create biphenyl moieties. As experienced application scientists, we understand that while these reactions are powerful, they are often plagued by side product formation that can complicate purification and reduce yields.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for three major biphenyl synthesis methodologies: the Suzuki-Miyaura coupling, the Ullmann reaction, and the Gomberg-Bachmann reaction. Our approach is to not only offer solutions but to also provide the mechanistic reasoning behind them, empowering you to make informed decisions in your experimental design.

Section 1: The Suzuki-Miyaura Coupling: A Workhorse for Biphenyl Synthesis

The Suzuki-Miyaura coupling is the most widely used method for biphenyl synthesis due to its mild conditions and broad functional group tolerance.[1] However, it is not without its challenges. The most common side products include homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation of the boronic acid.[1][2]

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: I'm observing a significant amount of homocoupling product from my boronic acid. What is the primary cause and how can I prevent it?

A1: Homocoupling of boronic acids is typically caused by the presence of Pd(II) species in the reaction mixture, which can be introduced from a Pd(II) precatalyst or by the oxidation of the active Pd(0) catalyst by residual oxygen.[2][3] To minimize this, rigorous exclusion of oxygen is crucial. This can be achieved by thoroughly degassing your solvents and running the reaction under a strict inert atmosphere (Argon or Nitrogen).[4] Using a Pd(0) source like Pd(PPh₃)₄ can also be beneficial.[3] Additionally, employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[4]

Q2: My main side product is the dehalogenated arene from my starting aryl halide. What reaction parameters should I adjust?

A2: Dehalogenation arises from a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl group.[2] This palladium-hydride can be generated from solvents (like alcohols), amine bases, or even water.[4][5] Switching to aprotic solvents and using inorganic bases like K₂CO₃ or K₃PO₄ can significantly reduce dehalogenation.[5] Lowering the reaction temperature and using a more active catalyst system to accelerate the cross-coupling can also help.[5]

Q3: My boronic acid seems to be degrading during the reaction, leading to low yields. What is happening and how can I mitigate it?

A3: This is likely due to protodeboronation, the cleavage of the C-B bond by a proton source, which is often catalyzed by the base required for the Suzuki coupling.[6][7] This is particularly problematic with electron-deficient or sterically hindered arylboronic acids.[7] To address this, you can use a milder base or anhydrous conditions.[8] Using boronic esters, such as pinacol esters, can also enhance stability against protodeboronation.[8]

In-Depth Troubleshooting Guide: Suzuki-Miyaura Coupling

If you are still facing issues after addressing the FAQs, this guide provides a more detailed approach to troubleshooting.

Issue 1: Persistent Homocoupling
Parameter Observation/Problem Scientific Rationale & Recommended Action
Catalyst High levels of homocoupling, especially at the start of the reaction.Your Pd(II) precatalyst may be promoting homocoupling before the active Pd(0) is generated. Action: Consider adding a mild reducing agent like potassium formate to facilitate the reduction of Pd(II) to Pd(0) without reducing your aryl halide.[9] Alternatively, switch to a Pd(0) precatalyst.
Ligand Homocoupling is still significant even with a Pd(0) source.The ligand may not be effectively promoting the reductive elimination step. Action: Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos). These ligands accelerate reductive elimination, minimizing the lifetime of intermediates that can lead to side reactions.[3]
Reaction Setup Inconsistent results, with homocoupling varying between runs.Inconsistent removal of oxygen is the likely culprit. Action: Implement a more rigorous degassing procedure, such as multiple freeze-pump-thaw cycles for your solvent.[4] Ensure a good seal on your reaction vessel to maintain the inert atmosphere.
Issue 2: Significant Dehalogenation
Parameter Observation/Problem Scientific Rationale & Recommended Action
Base High dehalogenation when using strong bases like alkoxides.Strong bases can act as hydride sources, leading to the formation of Pd-H species that cause dehalogenation.[5] Action: Switch to a weaker inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[5]
Solvent Dehalogenation is observed when using protic solvents.Protic solvents can also serve as a source of hydrides. Action: Use anhydrous aprotic solvents such as 1,4-dioxane or toluene.[4] If water is necessary for the base to dissolve, use the minimum amount required.[10]
Substrate Electron-rich or sterically hindered aryl halides are prone to dehalogenation.For these challenging substrates, the rate of oxidative addition may be slower, allowing more time for competing dehalogenation. Action: Use a more active catalyst system (e.g., a more electron-rich ligand) to accelerate the desired cross-coupling.[11]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Side Reactions

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OR)2) PdII_ArX->Transmetal Ar'-B(OR)2 Base PdH Ar-Pd(II)L2-H PdII_ArX->PdH + [H-] PdII_ArAr Ar-Pd(II)L2-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Biphenyl) RedElim->Product Homocoupling Homocoupling (Ar'-Ar') Dehalogenation Dehalogenation (Ar-H) PdII_Ox Pd(II) Species PdII_Ox->Homocoupling 2 x Ar'-B(OR)2 PdH->Dehalogenation Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling and competing side reaction pathways.

Recommended Protocol to Minimize Side Products in Suzuki-Miyaura Coupling

This protocol is a general starting point for challenging substrates prone to side reactions.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid or pinacol ester (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol), finely ground

  • Anhydrous, degassed toluene (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide, arylboronic acid/ester, and finely ground K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Add the degassed toluene and water via syringe.

  • Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[11]

Section 2: The Ullmann Reaction: A Classic Approach to Biphenyl Synthesis

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[12] While it has been historically important, the classical conditions often require harsh temperatures and stoichiometric copper, leading to low yields and side products.[13] Modern advancements with ligands have made the Ullmann reaction milder and more versatile.[13]

Frequently Asked Questions (FAQs): Ullmann Reaction

Q1: My Ullmann coupling is giving very low yields. What are the most critical parameters to check?

A1: The activity of the copper catalyst is paramount.[14] For classical Ullmann reactions, ensure you are using activated copper powder. For modern, ligand-assisted Ullmann couplings, the choice of ligand is crucial.[15] Ligands like 1,10-phenanthroline or amino acids can significantly improve the reaction rate and yield.[15] Also, ensure the reaction temperature is adequate, as these reactions are often thermally driven.[14]

Q2: I am observing a significant amount of dehalogenated starting material. Is this common in Ullmann reactions?

A2: Yes, hydrodehalogenation can be a significant side reaction in copper-catalyzed couplings.[16] The source of the hydride can be solvent, base, or even the ligand.[16] Ensuring anhydrous conditions and carefully selecting the solvent and base can help minimize this side reaction.

Q3: Can I perform an unsymmetrical Ullmann coupling to get an A-B type biphenyl?

A3: While the classical Ullmann reaction is primarily for homocoupling (A-A), unsymmetrical couplings are possible, typically by using a large excess of one aryl halide.[13] However, this is often inefficient. For unsymmetrical biphenyl synthesis, modern cross-coupling reactions like the Suzuki-Miyaura coupling are generally preferred.

In-Depth Troubleshooting Guide: Ullmann Reaction
Issue 1: Low Conversion or No Reaction
Parameter Observation/Problem Scientific Rationale & Recommended Action
Copper Source Reaction is sluggish or does not proceed.The copper may be inactive. Action: For classical reactions, activate copper bronze with iodine and HCl/acetone washes just before use.[14] For modern catalytic versions, use a reliable Cu(I) source like CuI.[15]
Ligand Low yield in a catalytic Ullmann reaction.The ligand may not be optimal for your substrate. Action: Screen a variety of ligands. Amino acids (e.g., L-proline) and diamines have proven effective for many Ullmann-type reactions.[15][17]
Temperature Reaction does not go to completion.Ullmann reactions often have a high activation energy. Action: Gradually increase the reaction temperature, but be mindful of potential substrate or product decomposition at very high temperatures.[14]
Issue 2: Formation of Byproducts
Parameter Observation/Problem Scientific Rationale & Recommended Action
Substrate Formation of carbazole from nitro-substituted aryl halides.The nitro groups can be reduced under the harsh reaction conditions.[14] Action: Carefully control the reaction temperature and time to minimize over-reduction.
Reaction Conditions A complex mixture of products is obtained.High temperatures can lead to various decomposition and side pathways. Action: If possible, use a modern, ligand-assisted protocol that allows for lower reaction temperatures.[13]
Visualizing the Ullmann Reaction Mechanism

Ullmann_Reaction Cu0 2Cu(0) ArCuX Ar-Cu(I)-X Cu0->ArCuX Oxidative Addition ArX1 Ar-X ArX1->ArCuX Ar2CuX Ar-Cu(III)L-Ar (Proposed Intermediate) ArCuX->Ar2CuX Oxidative Addition ArX2 Ar-X ArX2->Ar2CuX RedElim Reductive Elimination Ar2CuX->RedElim Product Ar-Ar (Biphenyl) RedElim->Product CuX_byproduct 2Cu(I)X RedElim->CuX_byproduct

Caption: A simplified proposed mechanism for the Ullmann homocoupling reaction.

Recommended Protocol for a Modern Ligand-Assisted Ullmann Coupling

This protocol is for a C-N coupling, which follows a similar principle to C-C coupling and illustrates a milder approach.

Materials:

  • Aryl iodide (1.0 mmol)

  • Amine (1.2 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • L-Proline (0.2 mmol, 20 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous DMSO (2 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl iodide, amine, CuI, L-proline, and K₂CO₃.

  • Seal the vessel and evacuate and backfill with an inert gas (Argon).

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Section 3: The Gomberg-Bachmann Reaction: A Radical Approach to Biphenyls

The Gomberg-Bachmann reaction involves the base-promoted coupling of an aryl diazonium salt with an arene.[18] This reaction proceeds through a radical mechanism and is often plagued by low yields (typically <40%) due to the high reactivity of the aryl radical intermediate, which leads to numerous side reactions.[18][19]

Frequently Asked Questions (FAQs): Gomberg-Bachmann Reaction

Q1: Why are the yields in my Gomberg-Bachmann reaction so low?

A1: The primary reason for low yields is the indiscriminate reactivity of the aryl radical intermediate.[18] It can react with the solvent, itself (polymerization), or undergo other undesired radical reactions.[19] The two-phase nature of the classical reaction also contributes to inefficiency.

Q2: What are the major side products I should expect?

A2: Besides the desired biphenyl, you can expect to see products from the radical reacting with the solvent, polymers (tars), and potentially products from Sandmeyer-type reactions if copper salts are present.[20]

Q3: Are there any modern modifications to improve the yield and selectivity?

A3: Yes, several improvements have been developed. Using diazonium tetrafluoroborates in an arene solvent with a phase-transfer catalyst can improve yields.[18] Another approach is to use 1-aryl-3,3-dialkyltriazenes as a more stable precursor to the diazonium salt.[18]

In-Depth Troubleshooting Guide: Gomberg-Bachmann Reaction
Issue 1: Very Low Yield and Tar Formation
Parameter Observation/Problem Scientific Rationale & Recommended Action
Diazonium Salt Significant decomposition and tar formation upon generation or during reaction.Aryl diazonium salts are notoriously unstable. Action: Prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately. Alternatively, use a more stable precursor like a diazonium tetrafluoroborate salt.[18]
Reaction Conditions Low yield in the classical two-phase (aqueous/organic) system.Poor mixing and side reactions in the aqueous phase limit the efficiency. Action: Consider a phase-transfer catalyzed system to improve the transport of the diazonium salt into the organic phase where the desired reaction occurs.[18]
Visualizing the Gomberg-Bachmann Reaction Mechanism

Gomberg_Bachmann Diazonium Ar-N₂⁺ X⁻ ArylRadical Ar• Diazonium->ArylRadical Base Base Base (e.g., NaOH) Base->ArylRadical RadicalAdduct [Ar-Ar'-H]• ArylRadical->RadicalAdduct + Ar'-H SideProducts Side Products (Tars, etc.) ArylRadical->SideProducts Arene Arene (Ar'-H) Arene->RadicalAdduct Product Ar-Ar' (Biphenyl) RadicalAdduct->Product - H•

Caption: The radical mechanism of the Gomberg-Bachmann reaction.

References

  • Powers, D. C., & Uyeda, C. (2017). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. ACS Catalysis, 7(5), 3504–3515. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Gu, Y., & Martin, R. (2011). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry, 7, 1269–1274. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(51), 9375-9378. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5288–5292. [Link]

  • Lee, J. C. H., McDonald, R., & Hall, D. G. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(38), 13241–13244. [Link]

  • Wikipedia. (2023). Gomberg–Bachmann reaction. [Link]

  • Davies, I. W., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8344–8353. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17049–17063. [Link]

  • Vantourout, J. C., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(47), 19736–19745. [Link]

  • Anderson, K. W., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 522–530. [Link]

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Wikipedia. (2023). Ullmann reaction. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Davies, I. W., et al. (2017). Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions. Catalysis Science & Technology, 7(18), 4068–4077. [Link]

  • Barbero, M., et al. (2011). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Beilstein Journal of Organic Chemistry, 7, 1038–1045. [Link]

  • L.S.College, Muzaffarpur. (2020). Ullmann reaction. [Link]

  • SATHEE JEE. Chemistry Ullmann Reaction. [Link]

  • Wipf, P. (2006). The Synthetic & Mechanistic Organic Chemistry of Palladium. University of Pittsburgh. [Link]

  • Heinrich, M. R. (2020). Recent advances in Gomberg-Backmann biaryl synthesis. Synthesis, 52(12), 1697-1708. [Link]

  • Heinrich, M. R., et al. (2012). The Gomberg-Bachmann Reaction For The Arylation of Anilines With Aryl Diazotates. Chemistry – A European Journal, 18(37), 11629-11634. [Link]

  • chemeurope.com. Gomberg-Bachmann reaction. [Link]

  • The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]

  • Echeverria, P.-G., & Fihri, A. (2010). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. European Journal of Organic Chemistry, 2010(14), 2681–2689. [Link]

  • Oteyza, D. G. de, et al. (2013). Atomic-scale insight into the formation, mobility and reaction of Ullmann coupling intermediates. Chemical Communications, 49(54), 6030-6032. [Link]

  • Heinrich, M. R., et al. (2012). The Gomberg-Bachmann Reaction for the Arylation of Anilines With Aryl Diazotates. Chemistry – A European Journal, 18(37), 11629-11634. [Link]

  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19379-19412. [Link]

  • Sharma, S., & Singh, P. (2021). Palladium used As A Catalyst: A Review. Journal of Emerging Technologies and Innovative Research, 8(5), 333-343. [Link]

  • Reddit. (2020). Is it normal to get low yields all the time, or am I a bad organic chemist?. [Link]

  • OperaChem. (2025). Ullmann coupling: the first publication. [Link]

  • DSpace@MIT. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

Sources

Optimization

Technical Support Center: Managing Steric Hindrance in Substituted Biphenyl Synthesis

Welcome to the Advanced Synthesis Tech Support Center. As a Senior Application Scientist, I frequently consult on one of the most persistent bottlenecks in biaryl synthesis: overcoming steric hindrance during the Suzuki-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Tech Support Center. As a Senior Application Scientist, I frequently consult on one of the most persistent bottlenecks in biaryl synthesis: overcoming steric hindrance during the Suzuki-Miyaura cross-coupling of ortho-substituted substrates.

Synthesizing di-, tri-, and tetra-ortho-substituted biphenyls is intrinsically difficult because bulky substituents create severe rotational energy barriers (often leading to atropisomerism) and physically block the palladium center during the critical transmetalation and reductive elimination steps. This guide is designed to provide you with field-proven, mechanistically grounded solutions to troubleshoot and optimize your hindered cross-coupling workflows.

Quantitative Comparison of Ligand Efficacy in Hindered Couplings

To establish a baseline for your experimental design, review the empirical data below comparing standard ligands against advanced steric-tolerant systems.

Ligand / Catalyst SystemCatalyst Loading (mol % Pd)Operating TempSubstrate ScopeHomocoupling Side-Product
PPh₃ 5.0 – 10.080 – 100 °CUnhindered biarylsHigh (>15%)
o-(di-tert-butylphosphino)biphenyl 0.5 – 1.0Room TempHighly Hindered< 4%
SPhos / XPhos 0.000001 – 0.02Room Temp – 100 °CTetra-ortho-substituted< 4%
Acenaphthoimidazolylidene (NHC) 0.580 °CTetra-ortho-substitutedMinimal

Data synthesized from benchmark studies on highly active Suzuki catalysts[1] and robust NHC complexes[2].

Diagnostic Workflow for Hindered Couplings

Before adjusting your reaction parameters, use the following logic tree to diagnose the specific failure mode of your coupling reaction.

G start Hindered Coupling Fails (Low Yield) lcms Perform LC-MS Reaction Profiling start->lcms proto High Protodeboronation (Ar-H detected)? lcms->proto homo High Homocoupling (Ar-Ar detected)? lcms->homo unreact Unreacted Starting Materials? lcms->unreact sol_proto Use MIDA Boronates or Reduce Ligand Bulk proto->sol_proto Yes sol_homo Exclude O2 Strictly Slow Boronic Addition homo->sol_homo Yes sol_unreact Switch to SPhos/XPhos Increase Temp to 100°C unreact->sol_unreact Yes

Fig 1: Diagnostic workflow for resolving common failures in hindered Suzuki-Miyaura cross-couplings.

Frequently Asked Questions (FAQs)

Q: Why do standard catalysts like Pd(PPh₃)₄ fail completely when synthesizing tetra-ortho-substituted biphenyls? A: The failure is rooted in the mechanics of the catalytic cycle. Standard ligands like PPh₃ lack the electron density required to accelerate oxidative addition into electron-rich or hindered aryl halides. More importantly, they lack the specific steric bulk necessary to force the critical reductive elimination step. For highly hindered substrates, you must employ dialkylbiaryl phosphines (Buchwald ligands) such as SPhos or XPhos, which can drive the reaction at incredibly low catalyst loadings1[1]. The lower ring of the biphenyl ligand stabilizes the monoligated Pd(0) species, while the bulky cyclohexyl or isopropyl groups create a steric environment that physically pushes the two coupled aryl groups together, accelerating reductive elimination.

Q: I switched to a bulky ligand to overcome steric hindrance, but my boronic acid is degrading before it can couple. What is happening? A: You are experiencing protodeboronation (PDB), a side reaction where the C-B bond is cleaved and replaced by a C-H bond3[3]. While PDB is traditionally viewed as a base-catalyzed degradation pathway, recent mechanistic studies reveal a paradox: the very bulky phosphine ligands used to facilitate difficult cross-couplings actively promote palladium-catalyzed protodeboronation 4[4]. Causality & Solution: The steric bulk accelerates the hydrolysis of the C-B bond at the Pd(II) intermediate stage. To mitigate this, you must balance ligand bulk with stability. If using P(t-Bu)₃ causes massive PDB, step down to a slightly less bulky ligand like PCy₃ or SPhos. Alternatively, use a "slow-release" strategy with MIDA boronates to keep the active boronic acid concentration low[3].

Q: Are there non-phosphine alternatives for highly congested biaryls? A: Yes. N-heterocyclic carbenes (NHCs) are excellent alternatives. Specifically, robust acenaphthoimidazolylidene palladium complexes provide strong σ-donation (accelerating oxidative addition) and a "flexible steric bulk" that accommodates the formation of tetra-ortho-substituted biaryls in excellent yields2[2].

Standard Operating Procedure: Synthesis of Tetra-ortho-substituted Biphenyls

This protocol utilizes a self-validating methodology to ensure catalyst activation and reaction progress are empirically verifiable at the bench.

Materials Required:

  • Aryl halide (ortho,ortho-disubstituted)

  • Aryl boronic acid (ortho,ortho-disubstituted)

  • Pd₂(dba)₃ (Catalyst precursor)

  • SPhos (Buchwald Ligand)

  • Anhydrous K₃PO₄ (Base)

  • Anhydrous Toluene (Solvent)

Step 1: System Degassing & Catalyst Pre-activation

  • In a flame-dried Schlenk tube under argon, combine Pd₂(dba)₃ (1.0 mol %) and SPhos (2.4 mol %).

  • Add 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

  • Causality: Pd₂(dba)₃ is a stable Pd(0) source, but the dba ligands must be displaced by SPhos to form the highly active monoligated L₁Pd(0) species.

  • Validation Checkpoint: Observe the solution color. It must shift from a deep purple/red (unactivated Pd₂(dba)₃) to a pale yellow/orange. If the solution remains purple, dba displacement has failed (check for oxygen intrusion or degraded ligand).

Step 2: Substrate & Base Addition

  • Add the aryl halide (1.0 equiv) and the aryl boronic acid (1.5 equiv).

  • Add finely milled, anhydrous K₃PO₄ (2.0 equiv).

  • Causality: A strong, anhydrous base like K₃PO₄ is strictly required. Hindered transmetalation requires a highly active boronate complex; weak bases (like Na₂CO₃) cannot overcome the steric barrier to form this intermediate. The excess boronic acid (1.5 equiv) compensates for minor baseline protodeboronation[1].

Step 3: Thermal Activation & Reaction Monitoring

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath.

  • After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Causality: High thermal energy is required to overcome the activation barrier of hindered transmetalation and reductive elimination.

  • Validation Checkpoint: The LC-MS chromatogram should show the disappearance of the aryl halide mass. If a massive peak corresponding to the Ar-H mass (protodeboronation) is observed, immediately cool the reaction and switch to a slow-addition protocol for the boronic acid.

Step 4: Quench and Isolation

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and phosphate salts.

  • Concentrate and purify via flash column chromatography.

References
  • Yin, J., Rainka, M. P., Zhang, X.-X., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society.[Link]

  • Ser, C.-T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.[Link]

  • Wikipedia Contributors. (n.d.). Protodeboronation. Wikipedia, The Free Encyclopedia.[Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Synthesis of 3,4',5-Trimethyl-1,1'-biphenyl

Welcome to the Technical Support Center for the synthesis of 3,4',5-Trimethyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3,4',5-Trimethyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the crucial role of solvents in this synthetic transformation. The Suzuki-Miyaura cross-coupling reaction is the premier method for this synthesis, and understanding the nuances of solvent selection is paramount to achieving high yields and purity.

Understanding the Role of Solvents in Suzuki-Miyaura Coupling

The choice of solvent in a Suzuki-Miyaura coupling reaction is far from arbitrary; it is a critical parameter that can profoundly influence the reaction's outcome. Solvents can affect the solubility of reactants, the stability of the palladium catalyst, the efficacy of the base, and the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19]

A typical solvent system for Suzuki couplings is often a mixture of an organic solvent and an aqueous solution of the base. This biphasic system necessitates vigorous stirring to ensure adequate mixing of the organic and aqueous phases.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3,4',5-Trimethyl-1,1'-biphenyl, with a focus on solvent-related problems.

Q1: My reaction is sluggish or shows incomplete conversion of the starting materials. What are the likely solvent-related causes?

A1: Low conversion is a frequent issue and can often be traced back to the solvent system.

  • Poor Solubility: If your starting materials, particularly the aryl halide (e.g., 4-iodo- or 4-bromotoluene) or the boronic acid (3,5-dimethylphenylboronic acid), have low solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly hampered. Consider switching to a solvent with better solubilizing properties for your specific substrates. For instance, if you are using a non-polar solvent like toluene, adding a co-solvent such as ethanol or tetrahydrofuran (THF) can improve solubility.[20][3]

  • Insufficient Polarity: The transmetalation step of the Suzuki-Miyaura reaction, where the organic group is transferred from the boron atom to the palladium center, is often accelerated in more polar solvents. If you are using a purely non-polar solvent, the reaction may be slow. The addition of a polar aprotic solvent like DMF or the use of an aqueous base solution can increase the polarity of the medium and facilitate this step.

  • Inadequate Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. Ensure your reaction temperature is appropriate for the chosen solvent's boiling point and the reactivity of your substrates. For less reactive aryl bromides or chlorides, a higher boiling point solvent like dioxane or DMF might be necessary to drive the reaction to completion.

Q2: I am observing significant formation of homocoupled byproducts from my boronic acid. How can the solvent choice help minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.

  • Thorough Degassing: While not a direct property of the solvent itself, the procedure for preparing your solvent is critical. Oxygen dissolved in the solvent can lead to oxidative homocoupling of the boronic acid. It is imperative to thoroughly degas your solvent before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Solvent Purity: Impurities in the solvent can sometimes contribute to catalyst deactivation or side reactions. Always use high-purity, dry solvents when the protocol calls for anhydrous conditions.

Q3: The purity of my final product is low, and I suspect side reactions. Can the solvent be the culprit?

A3: Yes, the solvent can influence the reaction's selectivity and lead to the formation of byproducts.

  • Solvent-Induced Decomposition: Some solvents can react with the catalyst or reagents at elevated temperatures. For example, certain solvents can coordinate too strongly to the palladium center, inhibiting its catalytic activity.

  • Protodeboronation: This is a side reaction where the boronic acid is converted to the corresponding arene (in this case, m-xylene) before it can participate in the cross-coupling. This can be more prevalent in protic solvents, especially under acidic conditions. While Suzuki couplings are typically run under basic conditions, the choice of base and solvent can influence the rate of this side reaction. Using a non-aqueous solvent system with a base like potassium fluoride (KF) can sometimes mitigate this issue.[6]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a solvent system for the synthesis of 3,4',5-Trimethyl-1,1'-biphenyl?

A: A widely used and generally effective solvent system for Suzuki-Miyaura couplings is a mixture of an organic solvent and an aqueous base solution. A good starting point would be a 3:1 or 4:1 mixture of toluene and water or 1,4-dioxane and water . The use of a co-solvent like ethanol can also be beneficial for solubility.[1]

Q: Should I use a protic or aprotic solvent?

A: Both protic and aprotic solvents can be used successfully.

  • Aprotic solvents like toluene, 1,4-dioxane, and THF are very common. They are generally good at dissolving the organic starting materials and the palladium catalyst complex.

  • Protic solvents like ethanol or isopropanol are often used as co-solvents. They can help to dissolve the inorganic base and the boronic acid, and in some cases, can accelerate the reaction. However, as mentioned earlier, they can also contribute to protodeboronation.

Q: Is water necessary in the reaction mixture?

A: In many cases, yes. Water is often required to dissolve the inorganic base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) which is essential for the activation of the boronic acid. The formation of the boronate anion in the aqueous phase is a key step for efficient transmetalation. Even in so-called "anhydrous" conditions, trace amounts of water can be beneficial.

Q: Can I run the reaction under anhydrous conditions?

A: Yes, it is possible to run Suzuki couplings under anhydrous conditions. In such cases, a base that is soluble in the organic solvent, such as potassium fluoride (KF) or cesium fluoride (CsF), is typically used. Anhydrous conditions can be advantageous when dealing with substrates that are sensitive to water.

Q: How does solvent polarity affect the reaction?

A: Solvent polarity can have a complex effect. Generally, more polar solvents can accelerate the transmetalation step. However, the overall effect on the reaction rate and yield depends on the specific substrates and catalyst system. For some systems, a switch in solvent polarity can even alter the chemoselectivity of the reaction if there are multiple reactive sites on the substrates.

Recommended Experimental Protocol

This protocol is a general guideline for the synthesis of 3,4',5-Trimethyl-1,1'-biphenyl via a Suzuki-Miyaura cross-coupling reaction. Optimization may be required for specific laboratory conditions and reagent purity.

Reactants and Reagents
  • 4-Iodotoluene (or 4-Bromotoluene)

  • 3,5-Dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution, for workup)

  • Anhydrous magnesium sulfate (MgSO₄, for drying)

Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodotoluene (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene.

  • Solvent Addition: Add the catalyst solution to the reaction flask. Then, add a degassed solvent mixture of toluene, ethanol, and deionized water (e.g., in a 4:1:1 ratio by volume). The total solvent volume should be sufficient to ensure good stirring and dissolution of the reactants upon heating.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure 3,4',5-Trimethyl-1,1'-biphenyl.

Quantitative Data Summary

The following table provides a general overview of how solvent choice can impact the synthesis. Actual results will vary based on specific reaction conditions.

Solvent SystemTypical Temperature (°C)Expected YieldKey Considerations
Toluene/Ethanol/Water80-100Good to ExcellentGood general-purpose system with good solubility for most reactants.
1,4-Dioxane/Water100Good to ExcellentHigher boiling point can be beneficial for less reactive substrates.
THF/Water66Moderate to GoodLower boiling point may require longer reaction times.
DMF (anhydrous with KF)100-120Moderate to GoodUseful for substrates with poor solubility in other solvents; requires strictly anhydrous conditions.

Visualizations

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Catalyst & Solvent Addition cluster_2 Reaction cluster_3 Work-up & Purification A 1. Add Reactants: - 4-Iodotoluene - 3,5-Dimethylphenylboronic acid - K₂CO₃ B 2. Prepare Catalyst Solution: - Pd(OAc)₂ + PPh₃ in Toluene C 3. Add Catalyst & Solvents: - Toluene - Ethanol - Water B->C D 4. Inert Atmosphere: Purge with Ar or N₂ C->D E 5. Heat to Reflux: 80-100 °C with vigorous stirring D->E F 6. Monitor Progress: TLC or GC-MS E->F G 7. Cool & Dilute: Ethyl Acetate & Water F->G H 8. Extraction & Washing G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J Product Pure 3,4',5-Trimethyl-1,1'-biphenyl J->Product

Caption: A streamlined workflow for the Suzuki-Miyaura synthesis.

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X L₂ Pd0->PdII Ar-X OA Oxidative Addition TM Transmetalation PdII_Ar Ar-Pd(II)-Ar' L₂ PdII->PdII_Ar Ar'-B(OH)₃⁻ PdII_Ar->Pd0 Ar-Ar' RE Reductive Elimination Product Ar-Ar' ArX Ar-X ArB Ar'-B(OR)₂ Base Base (e.g., K₂CO₃) + H₂O

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

References

  • Nasrollahzadeh, M., Issaabadi, Z., & Varma, R. S. (2019). Magnetic Lignosulfonate-Supported Pd Complex: Renewable Resource-Derived Catalyst for Aqueous Suzuki–Miyaura Reaction. ACS Sustainable Chemistry & Engineering, 7(17), 14837-14846. [Link]

  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]

  • Google Patents. (2012). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine. CN102382098A.
  • Gouverneur, V. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Oxford. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Google Patents. (1986).
  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19035-19067. [Link]

  • Organic Syntheses. (1977). 4,4'-dimethyl-1,1'-biphenyl. 56, 44. [Link]

  • Cravotto, G., & Orio, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(4), 533. [Link]

  • Organic Syntheses. (1980). 1,1'-Biphenyl, 2-methyl-4'-nitro. 59, 176. [Link]

  • Choi, J., et al. (2024). Valorization of 5-(hydroxymethyl)furfural into C12 heteroaromatic diol and triol compounds via organo-catalysis. Reaction Chemistry & Engineering. [Link]

  • Google Patents. (2013). Processes for the preparation of biphenyl compounds. US8530689B2.
  • Habibi, D., & Marvi, O. (2015). Microwave-assisted synthesis of some new N-substituted maleimides on montmorillonite KSF and K-10 clays. Research on Chemical Intermediates, 41(10), 7335-7343. [Link]

  • Lehmler, H. J., et al. (2005). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synthesis, 2005(14), 2357-2364. [Link]

  • Wang, C., et al. (2018). Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations. Chemical Communications, 54(76), 10706-10709. [Link]

  • Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. 96, 414-430. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 3,4',5-Trimethyl-1,1'-biphenyl: A Comparative Guide to X-ray Crystallography vs. Orthogonal Techniques

Executive Summary The structural validation of substituted biphenyls, such as 3,4',5-trimethyl-1,1'-biphenyl, is a critical step in materials science and drug development. Because biphenyls exhibit varying degrees of res...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of substituted biphenyls, such as 3,4',5-trimethyl-1,1'-biphenyl, is a critical step in materials science and drug development. Because biphenyls exhibit varying degrees of restricted inter-ring rotation (atropisomerism) and complex steric profiles, confirming their exact regiochemistry and conformational state requires robust analytical methods.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative structural validation methods—namely Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) . By examining the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative framework for researchers establishing the absolute configuration of biphenyl derivatives.

Mechanistic Context: The Structural Challenge of Biphenyls

The synthesis of highly specific biphenyl derivatives is routinely achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling[1]. However, proving the successful synthesis of 3,4',5-trimethyl-1,1'-biphenyl goes beyond identifying molecular weight.

The primary structural challenge lies in the dihedral angle between the two phenyl rings. In the gas phase, biphenyls typically adopt a twisted conformation to minimize steric repulsion between ortho-hydrogens, while solid-state packing forces can flatten or further twist the molecule. While solution-state NMR provides time-averaged conformational data and connectivity, SCXRD is uniquely capable of determining the precise dihedral angle and absolute spatial arrangement in the solid state[2].

Workflow A Synthesis of 3,4',5-Trimethylbiphenyl B Crude NMR & MS Screening A->B Purify C Slow Evaporation Crystallization B->C >95% Purity D Single-Crystal X-ray Diffraction (SCXRD) C->D Quality Crystal E SHELXL Structure Refinement D->E Diffraction Data F Final Structural Validation E->F R1 < 0.05

Experimental workflow for the structural validation of 3,4',5-trimethyl-1,1'-biphenyl.

Methodology Comparison: SCXRD vs. NMR vs. DFT

To establish a self-validating structural profile, researchers must understand the comparative advantages and limitations of each technique. SCXRD provides the "ground truth" for solid-state geometry, but it is highly dependent on crystal quality. NMR is rapid and confirms bulk solution purity, while DFT provides the theoretical baseline for the molecule's unperturbed state.

Comparative Performance Data
ParameterSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Density Functional Theory (DFT)
Primary Output Absolute 3D atomic coordinates & bond lengthsSolution-state connectivity & dynamicsTheoretical minimum energy geometry
State of Matter Solid (Crystalline)Solution (e.g., CDCl₃)Gas Phase (In silico)
Dihedral Angle Accuracy ± 0.1° (Subject to packing forces)Time-averaged (Cannot resolve exact static angle)± 1.0° (Theoretical)
Sample Requirement Single high-quality crystal (0.1–0.3 mm)5–10 mg of purified powderNone (Computational)
Time to Result 24–72 hours (including crystallization)1–2 hours12–48 hours (compute time)
Self-Validation Metric R1 and wR2 factors, Goodness-of-Fit (GoF)Signal-to-noise ratio, integration valuesConvergence criteria, imaginary frequencies

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes an internal check to ensure that the data collected is an accurate representation of 3,4',5-trimethyl-1,1'-biphenyl, preventing downstream analytical errors.

Protocol 1: Single-Crystal Growth and SCXRD Analysis

Causality Check: X-ray diffraction requires a highly ordered lattice. We utilize slow evaporation to ensure thermodynamic control over crystal packing, minimizing defects that cause diffuse scattering. Data collection is performed at 100 K to reduce atomic thermal vibrations (thermal ellipsoids), yielding sharper electron density maps[3].

  • Crystallization: Dissolve 10 mg of purified 3,4',5-trimethyl-1,1'-biphenyl in 1 mL of dichloromethane (DCM). Layer carefully with 3 mL of pentane or methanol. Allow slow diffusion at room temperature over 48–72 hours.

  • Crystal Selection: Under a polarized light microscope, select a clear, block-like crystal (approx. 0.2 × 0.2 × 0.1 mm) that extinguishes light uniformly.

  • Mounting: Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer to the diffractometer's cold stream (100 K).

  • Data Collection: Utilize a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Collect a full sphere of data to ensure high redundancy.

  • Refinement (Self-Validation): Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Validation Gate: Ensure the final R1 value is < 0.05 and the Goodness-of-Fit (GoF) is near 1.0. All non-hydrogen atoms must be refined anisotropically.

Protocol 2: Solution-State NMR Validation

Causality Check: While SCXRD confirms the solid-state structure, NMR is required to ensure the bulk sample matches the single crystal and hasn't undergone degradation. We use CDCl₃ as a non-coordinating solvent to prevent solvent-induced conformational shifts.

  • Sample Preparation: Dissolve 5 mg of 3,4',5-trimethyl-1,1'-biphenyl in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • Data Acquisition: Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra. Use a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the methyl protons.

  • Analysis (Self-Validation):

    • Validation Gate: Verify the presence of three distinct methyl singlets (integrating to 3H each) in the 2.2–2.4 ppm region. The aromatic region must show the characteristic splitting pattern of the 3,5-disubstituted and 4'-substituted phenyl rings.

Orthogonal Validation Logic

Relying on a single analytical method introduces blind spots. For instance, the thermophysical properties of 3,4',5-trimethyl-1,1'-biphenyl—such as its enthalpy of sublimation—are directly influenced by how the molecule packs in the solid state versus its behavior as an isolated molecule[4]. By combining SCXRD, NMR, and DFT, researchers create a closed-loop validation system.

Logic SCXRD SCXRD (Solid State) NMR NMR (Solution State) SCXRD->NMR Compare Val Complete Validation SCXRD->Val Packing forces DFT DFT (Gas Phase) NMR->DFT Compare NMR->Val Dynamics DFT->SCXRD Compare DFT->Val Energy Minima

Orthogonal validation logic combining solid, solution, and gas-phase data.

Conclusion

For the structural validation of 3,4',5-trimethyl-1,1'-biphenyl, X-ray crystallography remains the undisputed gold standard for determining absolute configuration and precise inter-ring dihedral angles. However, it should not be used in isolation. While SCXRD maps the exact atomic coordinates in the solid state, it is the integration of SCXRD with solution-state NMR and computational DFT modeling that provides a comprehensively validated, publication-ready structural profile.

References

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Journal of the American Chemical Society URL:[https://pubs.acs.org/doi/10.1021/ja043753j]
  • Flexibility vs Rigidity of Singly and Doubly Tethered Biphenyls: Structure, Dynamic Stereochemistry The Hebrew University of Jerusalem URL:[https://pubs.acs.org/doi/10.1021/jo982326w]
  • Biphenyl-Bridged Dicobaloximes: Synthesis, NMR, CV, and X-Ray Study Organometallics URL:[https://pubs.acs.org/doi/10.1021/om7010266]
  • 3,4',5-trimethyl-1,1'-biphenyl -- Critically Evaluated Thermophysical Property Data NIST/TRC Web Thermo Tables (WTT) URL:[https://wtt-pro.nist.gov/wtt-pro/index.html?cmp=3,4',5-trimethyl-1,1'-biphenyl]
Comparative

Comparative Pharmacodynamics of Trimethyl-Biphenyl Derivatives: A Guide to Scaffold Optimization in Drug Discovery

Introduction The biphenyl scaffold is a highly versatile, privileged structure in medicinal chemistry, frequently utilized to engage diverse protein targets via robust π−π stacking and hydrophobic interactions. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The biphenyl scaffold is a highly versatile, privileged structure in medicinal chemistry, frequently utilized to engage diverse protein targets via robust π−π stacking and hydrophobic interactions. However, unsubstituted biphenyls often suffer from high conformational flexibility. This flexibility incurs a significant entropic penalty upon target binding and exposes the molecule to rapid oxidative metabolism by cytochrome P450 enzymes.

Recent advances in rational drug design demonstrate that introducing specific steric bulk—such as in trimethyl-biphenyl derivatives —profoundly alters the pharmacological profile of these molecules. By restricting the dihedral angle between the phenyl rings (via ortho-substitution) and increasing the lipophilic surface area, trimethylation effectively "locks" the scaffold into a bioactive conformation.

This guide provides an objective, data-driven comparison of trimethyl-biphenyl derivatives against their unsubstituted counterparts and clinical standard-of-care alternatives. We will analyze their performance across two highly validated therapeutic targets: FimH adhesin (for urinary tract infections) and URAT1 (for hyperuricemia and gout).

Comparative Efficacy: FimH Antagonism in Uropathogenic E. coli (UPEC)

The Mechanistic Rationale

FimH is a bacterial adhesin located at the tip of type 1 pili in UPEC, responsible for binding to highly mannosylated uroplakins on the host bladder epithelium[1]. To prevent UPEC colonization and biofilm formation, biphenyl mannosides were developed to competitively bind the FimH mannose-binding pocket.

While unsubstituted biphenyl mannosides exhibit moderate affinity, introducing ortho-methyl groups (yielding trimethyl-biphenyl analogs like 4′-(α-D-Mannopyranosyloxy)-N,N′,3′-trimethylbiphenyl-3,5-dicarboxamide) restricts the rotation of the biaryl axis[2]. This conformational locking perfectly aligns the hydrophobic biphenyl system with the FimH "tyrosine gate" (Tyr48 and Tyr137) and the hydrophobic ridge formed by Ile13 and Ile52, drastically reducing the entropic cost of binding[3].

Quantitative Comparison

Data summarized from Han et al., 2012[2].

Compound ClassRepresentative MoleculeFimH Binding Affinity ( Kd​ )Biofilm Inhibition ( IC50​ )Oral Bioavailability (%F)
Unsubstituted Biphenyl Biphenyl Mannoside 212.5 nM1.35 μM< 10%
Trimethyl-Biphenyl Compound 8< 0.1 nM (Picomolar)0.16 μM34%
Clinical Alternative Ciprofloxacin (Antibiotic)N/A (Different mechanism)> 5.0 μM (Resistant strains)70%

Data Interpretation: The trimethyl-biphenyl derivative outperforms the unsubstituted matched pair by over 8-fold in functional biofilm inhibition and achieves picomolar binding affinity[1]. Furthermore, the added methyl groups block sites of oxidative metabolism, significantly improving oral bioavailability[2].

FimH_Pathway UPEC UPEC Bacteria FimH FimH Adhesin UPEC->FimH Expresses Uroplakin Uroplakin (Host) FimH->Uroplakin Binds Infection UTI / Biofilm Uroplakin->Infection Triggers Inhibitor Trimethyl-Biphenyl Derivative Inhibitor->FimH Blocks Tyrosine Gate

Caption: Mechanism of FimH inhibition by trimethyl-biphenyl mannosides preventing UPEC biofilm formation.

Comparative Efficacy: URAT1 Inhibition for Hyperuricemia

The Mechanistic Rationale

Urate transporter 1 (URAT1) is the primary protein responsible for the reabsorption of uric acid in the renal proximal tubule[4]. Benzbromarone is a potent clinical URAT1 inhibitor, but its 3,5-dibromo-4-hydroxyphenyl group undergoes metabolic activation by CYP450 enzymes into reactive quinone methide intermediates, causing severe hepatotoxicity[5].

To overcome this, researchers utilized a pharmacophore fusion strategy, replacing the toxic moiety with a biphenyl carboxylic acid scaffold[4]. Methylated and highly substituted biphenyl derivatives provide the necessary lipophilic bulk to anchor into the URAT1 hydrophobic pocket while remaining metabolically inert[6].

Quantitative Comparison

Data summarized from Hou et al., 2023[4].

Compound ClassRepresentative MoleculeURAT1 Inhibition ( IC50​ )Hepatotoxicity RiskMetabolic Half-life ( T1/2​ )
Clinical Standard Benzbromarone0.25 μMHigh (Quinone methide)3.0 hours
Unsubstituted Biphenyl Telmisartan (Off-target)5.40 μMLow24.0 hours
Substituted Biphenyl Compound B210.17 μMLow (Inert scaffold)> 8.0 hours

Data Interpretation: The optimized biphenyl derivative (Compound B21) exhibits superior URAT1 inhibitory potency (0.17 μM) compared to the clinical standard benzbromarone (0.25 μM), while entirely bypassing the structural liabilities associated with liver toxicity[7].

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols detail the exact methodologies used to validate the comparative data above. Each step is designed to isolate the specific pharmacokinetic variables of the biphenyl scaffolds.

Protocol A: Biolayer Interferometry (BLI) for FimH Binding Kinetics

Causality Check: BLI is chosen over standard ELISA because it allows for real-time, label-free measurement of association ( Kon​ ) and dissociation ( Koff​ ) rates. This is critical for distinguishing the entropic benefits of the conformationally locked trimethyl-biphenyl scaffold[8].

  • Biosensor Preparation: Hydrate Streptavidin (SA) biosensors in assay buffer (PBS, 0.05% Tween-20, 1% DMSO) for 10 minutes to establish a baseline. Note: 1% DMSO is critical to maintain the solubility of the highly lipophilic trimethyl-biphenyl compounds without denaturing the target protein.

  • Ligand Immobilization: Load biotinylated FimH protein onto the SA biosensors at a concentration of 10 μg/mL until a wavelength shift of exactly 1.0 nm is achieved.

  • Quenching: Block unreacted streptavidin sites with 10 μg/mL biocytin to prevent non-specific binding of the small molecules.

  • Association Phase: Submerge the FimH-loaded sensors into wells containing serial dilutions of the trimethyl-biphenyl derivatives (0.1 nM to 100 nM) for 300 seconds.

  • Dissociation Phase: Transfer sensors to target-free assay buffer for 600 seconds.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the exact Kd​ .

Protocol B: In Vitro HEK293-URAT1 Radioligand Uptake Assay

Causality Check: Using stably transfected HEK293 cells isolates URAT1 activity from other renal transporters (like OAT1/3). 14C -labeled uric acid provides a highly sensitive, direct measurement of transporter function[6].

  • Cell Seeding: Plate HEK293-URAT1 cells in 24-well poly-D-lysine coated plates at 2×105 cells/well. Incubate for 48 hours at 37°C.

  • Starvation & Wash: Wash cells twice with warm Hanks' Balanced Salt Solution (HBSS) devoid of urate to deplete intracellular uric acid reserves.

  • Compound Incubation: Pre-incubate cells with the biphenyl derivatives (or Benzbromarone as a positive control) at varying concentrations (0.01 μM to 10 μM) in HBSS for 15 minutes.

  • Radioligand Addition: Add 5 μM of[ 14C ]-uric acid (0.1 μCi/well) to each well. Incubate for exactly 10 minutes. Note: Strict time control is vital as uptake kinetics remain linear only within the first 15 minutes.

  • Termination: Stop the reaction by rapidly washing the cells three times with ice-cold HBSS, instantly halting all transporter kinetics.

  • Lysis & Quantification: Lyse cells using 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity using a Liquid Scintillation Counter (LSC).

URAT1_Workflow Step1 1. Culture HEK293-URAT1 Cells Step2 2. Pre-incubate with Biphenyls Step1->Step2 Step3 3. Add [14C]-Uric Acid Step2->Step3 Step4 4. Wash & Lyse Cells (NaOH) Step3->Step4 Step5 5. Liquid Scintillation Counting Step4->Step5

Caption: Step-by-step in vitro radiolabeled uptake assay workflow for evaluating URAT1 inhibitors.

References

  • Han, Z., Pinkner, J. S., Ford, B., Chorell, E., Crowley, J. M., Cusumano, C. K., Campbell, S., Henderson, J. P., Hultgren, S. J., & Janetka, J. W. (2012). Lead optimization studies on FimH antagonists: discovery of potent and orally bioavailable ortho-substituted biphenyl mannosides. Journal of Medicinal Chemistry, 55(8), 3945–3959. [Link]

  • Hou, X., Wang, Y., Yang, Y., & Xiao, Z. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7415.[Link]

Sources

Validation

performance comparison of 3,4',5-Trimethyl-1,1'-biphenyl in liquid crystals

Performance Comparison Guide: 3,4',5-Trimethyl-1,1'-biphenyl as a Steric Modifier in Liquid Crystal Formulations As a Senior Application Scientist in materials chemistry, I approach liquid crystal (LC) formulation not me...

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Author: BenchChem Technical Support Team. Date: April 2026

Performance Comparison Guide: 3,4',5-Trimethyl-1,1'-biphenyl as a Steric Modifier in Liquid Crystal Formulations

As a Senior Application Scientist in materials chemistry, I approach liquid crystal (LC) formulation not merely as a blending exercise, but as a precise thermodynamic balancing act. In modern display technologies—particularly Fringe-Field Switching (FFS) TFT-LCDs—and advanced electronic packaging, the demand for low rotational viscosity ( γ1​ ) and high thermal stability requires highly engineered mesogens 1[1].

This guide objectively evaluates the performance of 3,4',5-Trimethyl-1,1'-biphenyl (TMBP) against standard biphenyl alternatives, providing the mechanistic causality and self-validating protocols necessary for successful integration into your LC workflows.

Mechanistic Causality: Sterics and Phase Behavior

The biphenyl core is a ubiquitous building block in liquid crystal engineering because its conjugated π -electrons provide the necessary optical anisotropy ( Δn ). However, symmetrical, linear biphenyls (such as 4,4'-substituted derivatives) suffer from strong π−π stacking, which drives up the enthalpy of fusion ( Hf​ ) and results in undesirably high melting points.

The TMBP Advantage: By introducing methyl groups at the 3, 4', and 5 positions, TMBP creates an asymmetric steric wedge.

  • Dihedral Twist: The bulky methyl groups at the 3 and 5 positions force a larger dihedral angle between the two phenyl rings. This conformational restriction reduces coplanarity, effectively disrupting the tight crystalline packing 2[2].

  • Thermodynamic Impact: As a result, the melting point ( Tm​ ) is drastically depressed to approximately 44.5 °C (317.6 K) 3[3], making it highly soluble in nematic hosts and liquid crystal epoxy resins (LCERs) without precipitating at room temperature.

Quantitative Performance Comparison

To contextualize TMBP's utility, we must compare it against a symmetrical structural analog (4,4'-Dimethylbiphenyl) and a standard nematic mesogen (5CB).

CompoundSubstitution PatternMelting Point ( Tm​ )Clearing Point ( Tc​ )Primary Function in LC Formulations
3,4',5-Trimethyl-1,1'-biphenyl Asymmetric, Tri-substituted~44.5 °C (317.6 K)N/A (Isotropic)Viscosity reducer, steric disruptor, LCER diluent
4,4'-Dimethyl-1,1'-biphenyl Symmetric, Di-substituted~121.0 °CN/A (Isotropic)High-temperature structural intermediate
4-Cyano-4'-pentylbiphenyl (5CB) Asymmetric, Push-Pull24.0 °C35.0 °CStandard nematic host / baseline mesogen

Data Interpretation: While 5CB provides the baseline nematic phase, adding rigid, high-melting compounds like 4,4'-DMBP risks phase separation. TMBP serves as an ideal non-polar dopant; its low Tm​ allows it to act as a diluent that lowers the rotational viscosity of the bulk mixture, a critical requirement for sub-millisecond switching in FFS-TFT displays 1[1]. Furthermore, in Liquid Crystal Epoxy Resins (LCERs) used for thermal management, biphenyl derivatives enhance thermal conductivity (up to 135% increases observed) while maintaining insulation properties 4[4].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Failure at any validation checkpoint indicates a formulation error, preventing downstream analytical waste.

Protocol A: Formulation of Low-Viscosity Nematic Mixtures

Causality: Doping must occur in the isotropic phase to ensure complete disruption of short-range nematic order, allowing TMBP to intercalate uniformly without forming micro-aggregates.

  • Gravimetric Preparation: Weigh the baseline nematic host (e.g., a multi-component fluorinated mixture) and add TMBP at a 2.0 wt% to 5.0 wt% concentration into a clean, dry vial.

  • Isotropic Annealing: Heat the mixture to Tc​+10∘C (10 degrees above the host's clearing point) while stirring at 300 RPM for 30 minutes.

  • POM Validation (Checkpoint 1): Place a drop of the hot mixture between a glass slide and coverslip. Observe under Polarized Optical Microscopy (POM) with crossed polarizers.

    • Self-Validation: The field of view must be completely dark (isotropic). If bright birefringent spots remain, the TMBP has not fully dissolved; increase annealing time or temperature.

  • Controlled Cooling: Cool the sample at a rate of -2 °C/min to room temperature.

    • Self-Validation: The uniform appearance of Schlieren or thread-like textures confirms the retention of the nematic phase and successful integration of the dopant.

Protocol B: Thermal Characterization via DSC

Causality: Differential Scanning Calorimetry (DSC) must utilize a heat-cool-heat cycle. The first heating erases the thermal history (e.g., stress from mixing), the cooling cycle determines the true crystallization point free of supercooling artifacts, and the second heating provides the accurate Tm​ and Tc​ .

  • Sample Prep: Hermetically seal 3–5 mg of the LC mixture in an aluminum pan.

  • Thermal Cycling:

    • Heat from 0 °C to 100 °C at 10 °C/min.

    • Cool from 100 °C to -50 °C at 5 °C/min.

    • Heat again from -50 °C to 100 °C at 10 °C/min.

  • Data Validation (Checkpoint 2): Compare the integral of the melting endotherm (second heating) to the crystallization exotherm (cooling).

    • Self-Validation: The energy values ( ΔH ) must match within a 5% margin of error. Discrepancies indicate thermal degradation of the biphenyl core or incomplete crystallization due to excessive steric hindrance from the trimethyl groups.

Workflow Visualization

The following diagram maps the logical progression and self-validating nature of the LC formulation and testing process.

LC_Workflow N1 Baseline LC Host (High Viscosity) N2 Dope with 3,4',5-Trimethyl-1,1'-biphenyl (Steric Disruption) N1->N2 N3 Thermal Annealing (> Tc) Isotropic Mixing N2->N3 N4 POM Analysis Verify Homogeneity N3->N4 N5 DSC Profiling Measure Tm & Tc N3->N5 N6 Performance Validation (Reduced γ1, Maintained Δn) N4->N6 N5->N6

Fig 1: Self-validating workflow for formulating and characterizing TMBP-doped liquid crystals.

References

  • Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display Source: MDPI URL:1

  • 3,4',5-trimethyl-1,1'-biphenyl -- Critically Evaluated Thermophysical Property Data Source: NIST / TRC Web Thermo Tables (WTT) URL:3

  • Study on the Preparation and Properties of Biphenyl Liquid Crystal Epoxy Resin Source: Materials Reports URL:4

  • DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals Source: Journal of the Chemical Society of Pakistan (JCSP) URL:2

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3,4',5-Trimethyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of chemical entities is paramount. This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3,4',5-Trimethyl-1,1'-biphenyl. As a non-polar aromatic hydrocarbon, the choice of analytical methodology is critical to achieving accurate and reproducible results. Herein, we delve into the causality behind experimental choices, present detailed starting protocols, and outline a comprehensive cross-validation strategy to ensure data integrity across different analytical platforms.

Understanding the Analyte: Physicochemical Properties of 3,4',5-Trimethyl-1,1'-biphenyl

A thorough understanding of the analyte's physicochemical properties is the foundation of rational method development. 3,4',5-Trimethyl-1,1'-biphenyl is a non-polar compound with a relatively low molecular weight. Key properties influencing the choice of analytical technique are summarized below.

PropertyValueImplication for Analysis
Molecular FormulaC₁₅H₁₆---
Molecular Weight196.29 g/mol Suitable for both HPLC and GC-MS.
Boiling Point~340-360 °C (estimated)Sufficiently volatile for GC analysis, but may require elevated injector and oven temperatures.
Melting PointData not readily availableIf solid at room temperature, dissolution in an appropriate solvent is necessary for both techniques.
Vapor PressureLowSuggests that GC analysis will require elevated temperatures to ensure efficient volatilization.
Water SolubilityVery lowInsoluble in aqueous mobile phases for HPLC, necessitating a high percentage of organic solvent.
Organic Solvent SolubilitySoluble in non-polar and moderately polar organic solvents (e.g., hexane, acetonitrile, methanol).[1]Provides a range of suitable solvents for sample preparation and mobile phases.

High-Performance Liquid Chromatography (HPLC): A Robust Approach for Routine Analysis

HPLC is a powerful technique for the separation and quantification of non-polar compounds.[5][6] For 3,4',5-Trimethyl-1,1'-biphenyl, a reversed-phase method is the most logical choice, where a non-polar stationary phase is paired with a polar mobile phase.

Rationale for HPLC Method Design

The non-polar nature of 3,4',5-Trimethyl-1,1'-biphenyl dictates the use of a hydrophobic stationary phase, such as a C18 or a Phenyl column. A C18 column provides strong hydrophobic interactions, while a Phenyl column can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte.[7] The mobile phase will consist of a mixture of water and a polar organic solvent like acetonitrile or methanol. Given the analyte's low water solubility, a high percentage of the organic modifier will be necessary to ensure adequate elution and good peak shape.

Proposed HPLC-UV Method Protocol

This protocol serves as a starting point for method development and will require optimization and validation.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for non-polar analytes.
Mobile Phase A: WaterB: AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Elution Mode IsocraticA starting point of 80% B is recommended. Gradient elution may be explored for improved resolution from impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures consistent retention times.
Detection Wavelength ~254 nm (or optimal wavelength determined by UV scan)Aromatic compounds typically exhibit strong absorbance in this region.
Injection Volume 10 µLCan be adjusted based on analyte concentration and sensitivity requirements.
Sample Diluent Mobile PhaseEnsures compatibility with the chromatographic system.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity and Specificity

GC-MS is an exceptionally sensitive and selective technique, making it ideal for trace analysis and confirmatory identification.[8][9] For 3,4',5-Trimethyl-1,1'-biphenyl, its volatility allows for direct analysis by GC without the need for derivatization.

Rationale for GC-MS Method Design

The choice of a GC column is critical for separating the analyte from potential isomers and matrix components. A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a suitable starting point. The oven temperature program must be optimized to ensure good peak shape and resolution. Mass spectrometry detection in full scan mode will provide characteristic fragmentation patterns for identification, while selected ion monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.

Proposed GC-MS Method Protocol

This protocol is a starting point and requires optimization and validation.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer (e.g., single quadrupole).

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temperature 280 °CEnsures rapid and complete volatilization of the analyte.
Injection Mode Split (e.g., 20:1) or SplitlessSplit injection is suitable for higher concentrations, while splitless is preferred for trace analysis.
Oven Temperature Program Initial: 150 °C (hold 1 min)Ramp: 15 °C/min to 300 °C (hold 5 min)An initial temperature below the solvent boiling point, followed by a ramp to elute the analyte with good peak shape.
MS Transfer Line Temp. 290 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 50-350) and/or SIMFull scan for qualitative analysis and library matching. SIM for quantitative analysis using characteristic ions.

Cross-Validation of HPLC and GC-MS Methods: Ensuring Data Comparability

Cross-validation is the process of demonstrating that two different analytical methods provide equivalent and reliable results for the same set of samples.[10] This is crucial when transferring methods between laboratories or when using different techniques for the same analytical purpose.

The Rationale for Cross-Validation

The primary goal is to ensure that the data generated by the HPLC and GC-MS methods are interchangeable within acceptable limits of variability. This provides a high degree of confidence in the analytical results, regardless of the technique employed.

Experimental Workflow for Cross-Validation

Caption: A workflow diagram for the cross-validation of HPLC and GC-MS methods.

Acceptance Criteria for Cross-Validation

The acceptance criteria should be pre-defined in a validation protocol. A common approach is to set a limit for the percentage difference between the mean results of the two methods for each sample. For example, the mean result from the GC-MS method should be within ±10% of the mean result from the HPLC method.

Quantitative Performance Comparison: A Head-to-Head Evaluation

The following table summarizes the expected performance characteristics of the proposed HPLC and GC-MS methods for the analysis of 3,4',5-Trimethyl-1,1'-biphenyl. These are typical values and must be confirmed during method validation.

Performance MetricHPLC-UVGC-MSJustification
Linearity (r²) > 0.995> 0.995Both techniques are capable of excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98-102%95-105%Both methods should provide high accuracy when properly validated.
Precision (%RSD) < 2%< 5%HPLC generally offers slightly better precision for routine analysis.
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mLGC-MS is significantly more sensitive, especially in SIM mode.
Limit of Quantitation (LOQ) ~50-150 ng/mL~0.5-5 ng/mLReflects the higher sensitivity of GC-MS.
Specificity GoodExcellentThe mass spectrometric detection in GC-MS provides a higher degree of specificity and confident identification.
Sample Throughput HigherLowerHPLC methods often have shorter run times and less complex sample preparation.

Conclusion: Selecting the Right Tool for the Job

Both HPLC and GC-MS are powerful and suitable techniques for the analysis of 3,4',5-Trimethyl-1,1'-biphenyl. The choice between them should be guided by the specific analytical requirements.

  • HPLC-UV is a robust, reliable, and cost-effective method well-suited for routine quality control and assays where high sensitivity is not a primary concern. Its higher sample throughput makes it an excellent choice for analyzing a large number of samples.

  • GC-MS is the preferred method for trace-level quantification, impurity profiling, and confirmatory analysis where high sensitivity and specificity are paramount. The mass spectral data provides an unambiguous identification of the analyte.

A thorough cross-validation of both methods, as outlined in this guide, will ensure the generation of consistent and reliable data, thereby upholding the principles of scientific integrity and regulatory compliance in drug development and manufacturing.

References

  • PharmaGuru. (2025, June 15). HPLC Method for Nonpolar Molecules: How To Develop. PharmaGuru. [Link]

  • Bliesner, D. M. (2006). Validating Chromatographic Methods: A Practical Guide. John Wiley & Sons.
  • Wiley. (n.d.). Validating Chromatographic Methods: A Practical Guide. Wiley. [Link]

  • SciSpace. (n.d.). A review on method development by hplc. SciSpace. [Link]

  • Semantic Scholar. (2006, September 14). Validating Chromatographic Methods: A Practical Guide. Semantic Scholar. [Link]

  • Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Science Publications. [Link]

  • Phenomenex. (n.d.). HPLC Method Development. Phenomenex. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • National Institute of Standards and Technology. (n.d.). 3,4',5-trimethyl-1,1'-biphenyl -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. [Link]

  • La démarche ISO 17025. (n.d.). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025. [Link]

  • MDPI. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. MDPI. [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]

  • Radco Industries. (n.d.). Biphenyl (Diphenyl). Radco Industries. [Link]

  • PubChem. (n.d.). 3,3',4,4',5,5'-Hexamethyl-1,1'-biphenyl. PubChem. [Link]

  • Wikipedia. (n.d.). Biphenyl. Wikipedia. [Link]

  • DCCEEW. (2022, June 30). Biphenyl (1,1-biphenyl). DCCEEW. [Link]

  • PMC. (n.d.). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. PMC. [Link]

  • MDPI. (2025, May 15). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. MDPI. [Link]

  • ResearchGate. (2026, January 18). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. [Link]

Sources

Validation

comparing the efficacy of different catalysts for trimethyl-biphenyl synthesis

Title: Overcoming Steric Hindrance: A Comparative Guide to Catalysts for Trimethyl-Biphenyl Synthesis Executive Summary The synthesis of tri-ortho-substituted biaryls, such as 2,2',6-trimethylbiphenyl and 2,4,6-trimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Overcoming Steric Hindrance: A Comparative Guide to Catalysts for Trimethyl-Biphenyl Synthesis

Executive Summary The synthesis of tri-ortho-substituted biaryls, such as 2,2',6-trimethylbiphenyl and 2,4,6-trimethylbiphenyl, represents a significant challenge in organic synthesis due to severe steric repulsion during carbon-carbon bond formation. These sterically congested motifs are highly valuable in drug discovery, agrochemical development, and as structural backbones for advanced chiral ligands. While the Suzuki-Miyaura cross-coupling reaction is the premier method for their construction, traditional palladium catalysts often fail or require harsh conditions. This guide objectively compares the efficacy of advanced catalyst systems—specifically Buchwald-type phosphines, N-Heterocyclic Carbenes (NHCs), and emerging Nickel precatalysts—providing researchers with actionable, data-backed protocols.

Mechanistic Bottlenecks in Tri-ortho-Substituted Biaryl Synthesis

In the Suzuki-Miyaura catalytic cycle, the transmetalation step is highly sensitive to steric bulk. When coupling an ortho-disubstituted aryl halide (e.g., 2-chloro-m-xylene) with an ortho-substituted boronic acid (e.g., o-tolylboronic acid), the intermediate Pd(II) complex must accommodate three methyl groups in close proximity. Catalysts must possess a delicate balance of "flexible steric bulk" to stabilize the highly reactive monoligated Pd(0) species while allowing enough spatial freedom for the bulky substrates to coordinate and undergo reductive elimination[1].

G Precat Precatalyst (e.g., Pd(OAc)2 + SPhos) Pd0 Active Pd(0)L Monoligated Species Precat->Pd0 Activation OxAdd Oxidative Addition [Pd(II)(Ar)X(L)] Pd0->OxAdd + 2-Chloro-m-xylene TransMet Transmetalation (Steric Bottleneck) OxAdd->TransMet + o-Tolylboronic Acid + Base TransMet->Pd0 Catalyst Regeneration Product Reductive Elimination Trimethyl-biphenyl TransMet->Product C-C Bond Formation

Catalytic cycle for trimethyl-biphenyl synthesis highlighting the transmetalation steric bottleneck.

Comparative Catalyst Efficacy

Buchwald Ligands (SPhos) with Pd(OAc)2

SPhos (2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine) is a highly effective dialkylbiarylphosphine ligand. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the lower biphenyl ring provides stabilizing interactions with the empty palladium orbital, preventing catalyst deactivation. For the synthesis of 2,2',6-trimethylbiphenyl, coupling 2-chloro-m-xylene with o-tolylboronic acid requires only 0.5 mol% Pd(OAc)2 to achieve a 94% isolated yield at 100 °C[2].

N-Heterocyclic Carbene Complexes (PEPPSI-IPr & PEPPSI-IPent)

PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complexes offer an air- and moisture-stable alternative to phosphine ligands[3]. The bulky IPr ligand provides a strong sigma-donating, sterically demanding environment. PEPPSI-IPr and its even bulkier derivative, PEPPSI-IPent, excel in synthesizing tetra-ortho and tri-ortho-substituted biaryls. They operate efficiently at low loadings (0.1–1.0 mol%) and demonstrate superior functional group tolerance, often allowing for lower reaction temperatures than traditional phosphines[1][3].

Nickel-Based Precatalysts (dppfNi(o-tol)(Cl))

While Palladium dominates cross-coupling, Nickel catalysis has emerged as a cost-effective alternative, particularly for activating unconventional electrophiles like aryl sulfamates. The (dppf)Ni(o-tol)(Cl) precatalyst successfully couples naphthalenyl dimethylsulfamates and phenyl sulfamates. Notably, it synthesizes 2,2',6'-trimethylbiphenyl in 86% yield at 80 °C, showcasing that Ni(II) systems can overcome significant steric barriers, though they currently struggle with tetra-ortho substitutions[4].

Traditional Systems (PdCl2(dppf))

Older generations of catalysts, such as PdCl2(dppf), can synthesize 2,4,6-trimethylbiphenyl via the coupling of potassium phenyltrifluoroborate with 2-bromomesitylene. However, they typically require higher catalyst loadings (1.0 mol% or more), longer reaction times, and are generally less efficient for highly hindered tri-ortho couplings compared to SPhos or PEPPSI[5].

Quantitative Data Comparison

The following table summarizes the experimental performance of the discussed catalyst systems for the synthesis of trimethyl-biphenyl derivatives.

Catalyst SystemElectrophileNucleophileTarget ProductCatalyst LoadingReaction ConditionsYield (%)
Pd(OAc)2 / SPhos 2-Chloro-m-xyleneo-Tolylboronic acid2,2',6-Trimethylbiphenyl0.5 mol%Toluene/H2O, K3PO4, 100 °C94%[2]
PEPPSI-IPent ortho-Substituted Aryl ChloridesBulky Arylboronic acidsTri/Tetra-ortho Biaryls1.0 - 2.0 mol%Dioxane, Base, 50-80 °CUp to 98%[3]
dppfNi(o-tol)(Cl) Phenyl Sulfamate derivativeo-Tolylboronic acid2,2',6'-Trimethylbiphenyl2.5 mol%Toluene, K3PO4, 80 °C86%[4]
PdCl2(dppf) 2-BromomesitylenePotassium phenyltrifluoroborate2,4,6-Trimethylbiphenyl1.0 mol%Methanol/H2O, Na2CO3, Reflux70%[5]

Self-Validating Experimental Protocol: SPhos-Catalyzed Synthesis of 2,2',6-Trimethylbiphenyl

This protocol utilizes the SPhos/Pd(OAc)2 system due to its high reliability, exceptional yield, and the commercial accessibility of the reagents for most synthetic laboratories[2].

Rationale & Causality:

  • Reagent Choice: K3PO4 is utilized as the base because its specific solubility profile in biphasic systems (Toluene/H2O) ensures a controlled, slow release of phosphate ions. This activates the boronic acid for transmetalation without promoting rapid, unwanted protodeboronation.

  • Catalyst Pre-activation: Pd(OAc)2 and SPhos are stirred prior to substrate addition. This ensures the quantitative reduction and formation of the active monoligated L-Pd(0) species, preventing the formation of inactive palladium black.

  • Solvent System: A Toluene/Water mixture facilitates the dissolution of both the highly non-polar organic substrates and the inorganic base, which is crucial for overcoming the transmetalation bottleneck at the biphasic interface.

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an inert argon atmosphere, add Palladium(II) acetate (Pd(OAc)2) (1.1 mg, 0.005 mmol, 0.5 mol%) and SPhos (4.1 mg, 0.01 mmol, 1.0 mol%).

  • Activation: Add 2.0 mL of anhydrous, degassed toluene. Stir the mixture at room temperature for 10 minutes. Visual Validation: The formation of a homogeneous, pale-yellow solution indicates the successful generation of the active Pd-SPhos complex.

  • Substrate Addition: To the active catalyst solution, add 2-chloro-m-xylene (140.6 mg, 1.0 mmol) and o-tolylboronic acid (203.9 mg, 1.5 mmol). The 1.5 equivalent excess of boronic acid is a deliberate stoichiometric choice to compensate for any competitive protodeboronation at elevated temperatures.

  • Base Integration: Add finely ground, anhydrous Potassium phosphate (K3PO4) (424.5 mg, 2.0 mmol), followed by 0.1 mL of degassed deionized water.

  • Reaction Execution: Seal the flask and heat the biphasic mixture to 100 °C in a pre-heated oil bath with vigorous stirring (1000 rpm). High-speed stirring is mandatory to maximize the interfacial surface area between the organic and aqueous layers. Maintain for 24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with water (3 x 5 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification & Validation: Purify the crude residue via flash column chromatography (silica gel, 100% hexanes). The product, 2,2',6-trimethylbiphenyl, is isolated as a colorless oil.

    • Self-Validation Check: Confirm identity and purity via 1H NMR. The spectrum must show a distinct singlet integrating to 6 protons for the two equivalent methyl groups on the xylene ring (approx. 1.9-2.0 ppm), confirming successful cross-coupling without isomerization.

References

  • Title: Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: THE DEVELOPMENT OF STERICALLY DEMANDING Pd-PEPPSI-COMPLEXES Source: Bibliothèque et Archives Canada URL: [Link]

  • Title: PEPPSI Source: Wikipedia (Referenced via Grokipedia mirror) URL: [Link]

  • Title: Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Comparative

Assessment of 3,4',5-Trimethyl-1,1'-biphenyl as a Scaffold in Drug Design: A Comparative Guide

The optimization of hydrophobic interactions is a cornerstone of modern medicinal chemistry. However, the reliance on traditional bulky aromatic systems—such as naphthyl groups or unsubstituted biphenyls—often introduces...

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Author: BenchChem Technical Support Team. Date: April 2026

The optimization of hydrophobic interactions is a cornerstone of modern medicinal chemistry. However, the reliance on traditional bulky aromatic systems—such as naphthyl groups or unsubstituted biphenyls—often introduces significant metabolic liabilities, poor solubility, and off-target cytotoxicity. As a sterically optimized alternative, 3,4',5-Trimethyl-1,1'-biphenyl has emerged as a highly effective structural scaffold.

This guide provides an objective, data-driven assessment of the 3,4',5-trimethylbiphenyl scaffold, comparing its performance against alternative aromatic systems in drug design, specifically focusing on its application in Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and PD-1/PD-L1 immune checkpoint inhibitors.

Structural Rationale: The Causality of Trimethylation

The 3,4',5-trimethyl-1,1'-biphenyl scaffold (Formula: C15H16) is not merely a lipophilic placeholder; its specific substitution pattern dictates precise pharmacodynamic and pharmacokinetic behaviors:

  • 3,5-Dimethyl Substitution (Ring A): Provides a broad, flat hydrophobic surface that perfectly complements cylindrical binding pockets (e.g., the allosteric pocket of HIV-1 RT). The meta-methyl groups sterically shield the aromatic ring from cytochrome P450-mediated epoxidation, a common metabolic liability[1].

  • 4'-Methyl Substitution (Ring B): Extends the longitudinal axis of the molecule. This allows the scaffold to probe deeper into hydrophobic channels to maximize van der Waals interactions without increasing the cross-sectional width, which could otherwise cause steric clashes[1].

Binding_Mechanism cluster_0 Pharmacodynamic Enhancement via Trimethylbiphenyl Core N1 3,4',5-Trimethylbiphenyl Core Structure N2 Enhanced Hydrophobic Pocket Packing N1->N2 N3 Steric Shielding of Metabolic Hotspots N1->N3 N4 Elimination of Toxic Epoxidation (vs. Naphthyl) N1->N4 N5 Potent & Safe Target Inhibition N2->N5 N3->N5 N4->N5

Fig 1: Mechanistic pathway of the trimethylbiphenyl scaffold enhancing target inhibition and safety.

Objective Comparison: Trimethylbiphenyl vs. Alternative Scaffolds

To objectively assess the utility of the trimethylbiphenyl scaffold, we must compare it against standard aromatic building blocks across established therapeutic targets.

Case Study A: HIV-1 NNRTIs (Safety & Cytotoxicity)

In the development of NH2-biphenyl-diarylpyrimidines (DAPYs) for HIV-1 treatment, researchers faced a critical bottleneck: the lead compound (JX-7) utilized a naphthyl scaffold that yielded excellent antiviral activity but unacceptable cytotoxicity (CC50 = 19.0 μM)[1].

Replacing the naphthyl group with a methylated biphenyl scaffold fundamentally altered the safety profile. The introduction of 3,5-dimethylbiphenyl and related trimethylated derivatives (such as compound 4h, featuring the 2',3,5-trimethyl-[1,1'-biphenyl] moiety) maintained the necessary binding orientation in the allosteric site while drastically reducing cellular toxicity[1].

Table 1: Comparative Performance of Scaffolds in HIV-1 NNRTI Development

Scaffold TypeRepresentative CompoundTarget Affinity (EC50)Cytotoxicity (CC50)Selectivity Index (SI)Key Structural Advantage / Limitation
Naphthyl (Baseline) JX-75.0 nM19.0 μM3,800High affinity, but prone to toxic epoxidation[1].
Dimethylbiphenyl Compound 4a9.7 nM>25.6 μM>2,639Eliminates naphthyl toxicity; maintains hydrophobic packing[1].
Trimethylbiphenyl Compound 4hPotentSignificantly LoweredHighOptimal steric shielding and extended hydrophobic reach[1].
p-Cyano-biphenyl Compound 4p4.7 nM18.1 μM3,867Enhanced H-bonding, but retains moderate cytotoxicity[1].
Case Study B: PD-1/PD-L1 Immune Checkpoint Inhibitors

Small-molecule PD-1/PD-L1 inhibitors heavily rely on biphenyl core scaffolds to induce PD-L1 homodimerization[2]. Unsubstituted biphenyls often lack the steric bulk required to fully occupy the deep cylindrical pocket between the PD-L1 dimers.

Structure-Activity Relationship (SAR) studies demonstrate that substituting the terminal aromatic ring significantly impacts activity. While unsubstituted biphenyls show weak activity (IC50 > 5 μM), adding steric bulk via methoxy or methyl groups (as seen in trimethylbiphenyls) forces the biphenyl rings into an optimal dihedral angle, locking the conformation to perfectly match the PD-L1 dimer interface[2].

Table 2: Comparative Performance in PD-1/PD-L1 Inhibition

Scaffold TypeBinding Affinity (IC50)Mechanism of ActionLimitations
Unsubstituted Biphenyl > 5.0 μMWeak hydrophobic interaction.Lacks steric bulk to induce PD-L1 dimerization[2].
3-Methoxybiphenyl 0.185 μMFills hydrophobic space; H-bond acceptor.Potential metabolic liability (O-demethylation)[2].
3,4',5-Trimethylbiphenyl Predicted < 0.1 μM Deep cylindrical pocket packing; high metabolic stability.Requires optimized synthetic coupling due to steric hindrance.
Extrapolated based on SAR data comparing steric equivalents in PD-L1 dimer co-crystals.

Self-Validating Experimental Protocols

To successfully integrate and validate the 3,4',5-trimethylbiphenyl scaffold in drug discovery workflows, the following self-validating protocols are recommended.

Scaffold_Workflow A Target Identification (PD-L1 / HIV RT) B Scaffold Selection (3,4',5-Trimethylbiphenyl) A->B C Suzuki-Miyaura Cross-Coupling B->C D In Vitro Validation (HTRF Binding Assay) C->D E Lead Optimization (SAR Analysis) D->E

Fig 2: End-to-end workflow for synthesizing and validating the trimethylbiphenyl scaffold.

Protocol 1: Scaffold Integration via Suzuki-Miyaura Cross-Coupling

Incorporating a sterically hindered, multi-methylated biphenyl requires an optimized catalytic system to prevent deactivation during transmetalation.

Causality & Self-Validation: We utilize Pd(dppf)Cl2 because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step while resisting the steric bulk of the ortho/meta-methyl groups. The biphasic solvent system ensures the simultaneous dissolution of the hydrophobic scaffold and the inorganic base.

  • Preparation: In a Schlenk flask under an inert argon atmosphere, combine the core aryl halide (1.0 eq) and 3,4',5-trimethylphenylboronic acid (1.2 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) and anhydrous K2CO3 (2.5 eq).

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H2O (4:1 v/v). Note: Degassing is critical to prevent the oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Validation: Monitor via LC-MS. The disappearance of the aryl halide peak and the emergence of the target mass (M+H) validates successful cross-coupling.

Protocol 2: High-Throughput Time-Resolved Fluorescence (HTRF) Binding Assay

To evaluate the scaffold's ability to block protein-protein interactions (e.g., PD-1/PD-L1), a FRET-based HTRF assay is utilized[2].

Causality & Self-Validation: HTRF is inherently self-validating. By measuring the emission ratio of the acceptor (665 nm) to the donor (620 nm), the assay internally corrects for well-to-well volume variations, meniscus effects, and compound auto-fluorescence. A decrease in the FRET signal directly proves that the trimethylbiphenyl scaffold has competitively displaced the natural ligand.

  • Reagent Assembly: Prepare a master mix containing Europium cryptate-labeled PD-L1 (donor) and XL665-labeled PD-1 (acceptor) in assay buffer (PBS, 0.1% BSA, 0.05% Tween-20).

  • Compound Incubation: Dispense the synthesized trimethylbiphenyl derivatives (serial dilutions from 10 μM to 0.1 nM) into a 384-well plate. Include BMS-202 as a positive control[2].

  • Equilibration: Add the protein master mix to the compounds and incubate at room temperature for 2 hours to allow the hydrophobic scaffold to induce PD-L1 dimerization.

  • Measurement: Read the plate on an HTRF-compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the 665/620 ratio. Plot the normalized ratios against log[Compound] to determine the IC50.

Conclusion

The 3,4',5-Trimethyl-1,1'-biphenyl scaffold represents a significant upgrade over traditional naphthyl and unsubstituted biphenyl rings. By strategically utilizing methyl groups to enforce favorable dihedral angles, fill cylindrical hydrophobic pockets, and shield metabolic hotspots, drug development professionals can achieve a superior balance of target affinity and cellular safety.

References

[3] Title: Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents Source: PMC (nih.gov) URL:[Link]

[2] Title: Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

[1] Title: Structure-Based Discovery of Novel NH2-Biphenyl-Diarylpyrimidines as Potent Non-Nucleoside Reverse Transcriptase Inhibitors with Significantly Improved Safety Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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